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Myclobutanil

Cat. No.: B10753111
CAS No.: 244094-40-4
M. Wt: 288.77 g/mol
InChI Key: HZJKXKUJVSEEFU-UHFFFAOYSA-N
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Description

Classification and Historical Context of Triazole Fungicides

Myclobutanil (B1676884) is classified as a triazole fungicide, a major group of fungicides used in agriculture. marketresearchintellect.comalliedmarketresearch.com Azole fungicides are categorized into triazoles and imidazoles based on their chemical structure, but they share the same mechanism of disrupting the cell membrane assembly in fungi by blocking ergosterol (B1671047) synthesis. scbt.com

The development of triazole fungicides dates back to the mid-1960s, with the introduction of the first 1,2,4-triazole (B32235) fungicide. solarchem.cn However, it was in the late 1960s and early 1970s that the potent bactericidal activity of 1-substituted azole derivatives was reported by companies like Bayer and Janssen Pharmaceuticals. solarchem.cn Bayer launched the first major triazole, triadimefon (B1683231), in 1973. apsnet.org This spurred the development of numerous other triazole compounds. solarchem.cnapsnet.org These fungicides gained popularity due to their broad-spectrum activity, systemic properties, and effectiveness at low use rates. apsnet.org The longevity of this class is partly due to the slow development of resistance in fungi, which often manifests as a decreased sensitivity rather than complete immunity. apsnet.org

Table 1: Timeline of Early Triazole Fungicide Development

Year Event Key Company/Researcher
Mid-1960s Development of the first 1,2,4-triazole fungicide. solarchem.cn Philiph-Dupher
Late 1960s Reports on the bactericidal activity of 1-substituted azole derivatives. solarchem.cn Bayer and Janssen Pharmaceuticals
1973 Launch of triadimefon (Bayleton), a key triazole fungicide. apsnet.org Bayer

Role of this compound in Integrated Agricultural Production Systems

This compound plays a significant role in Integrated Pest Management (IPM) and sustainable agriculture. marketresearchintellect.compublications.gc.ca IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. Chemical controls are used only when needed and with a focus on minimizing risk.

Global Application Trends and Agricultural Significance of this compound

The global market for this compound has experienced steady growth, driven by the increasing need for effective crop protection solutions to feed a growing world population. marketresearchintellect.comdataintelo.com The market was valued at USD 1.12 billion in 2022 and is projected to reach USD 1.76 billion by 2030. giiresearch.com Another analysis projects the market to reach approximately USD 720 million by 2032, with a compound annual growth rate (CAGR) of 5.5%. dataintelo.com

This compound is applied to a wide range of crops globally. Its primary applications include:

Fruits: It is extensively used on grapes, apples, strawberries, and stone fruits to control diseases like powdery mildew, apple scab, and black rot. publications.gc.cagiiresearch.com

Vegetables: The fungicide is effective against powdery mildew in cucurbits (a plant family including cucumbers and melons). giiresearch.com

Almonds: It is a key fungicide used in almond cultivation. alliedmarketresearch.com

Turf and Ornamentals: this compound is used to manage fungal diseases on golf courses, lawns, and ornamental plants. dataintelo.com

The agricultural significance of this compound is substantial. Fungal diseases are a major threat to crop production, causing estimated annual losses of 10% to 20% globally. giiresearch.com By effectively controlling these diseases, this compound contributes directly to food security and economic stability for farmers. marketresearchintellect.comgiiresearch.com The Asia-Pacific region, with its expanding agricultural sector, represents a significant market for this compound. giiresearch.commarketresearchfuture.com The increasing prevalence of crop diseases, partly due to changing climate patterns, further underscores the importance of effective fungicides like this compound in modern agriculture. dataintelo.comgiiresearch.com

Table 2: Global this compound Market Projections

Report Source 2022/2023 Value Projected Value Forecast Year CAGR
GII Research giiresearch.com USD 1.12 Billion (2022) USD 1.76 Billion 2030 4.7%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17ClN4 B10753111 Myclobutanil CAS No. 244094-40-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile
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InChI

InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3
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InChI Key

HZJKXKUJVSEEFU-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl
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Molecular Formula

C15H17ClN4
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DSSTOX Substance ID

DTXSID8024315
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Molecular Weight

288.77 g/mol
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Physical Description

Myclobutanil is a light yellow solid used as a fungicide., Light yellow solid; [Merck Index]
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Boiling Point

202 to 208 °C at 1 mm Hg
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Solubility

Soluble in common organic solvents, e.g. ketones, esters, alcohols and aromatic hydrocarbons, all 50 to 100 g/L. Insoluble in aliphatic hydrocarbons., Soluble in ethanol, benzene, ethyl acetate, and acetone., In water, 142 mg/L at 25 °C
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Vapor Pressure

0.0000016 [mmHg], 1.6X10-6 mm Hg at 25 °C
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Color/Form

Pale yellow solid., Light yellow crystals

CAS No.

88671-89-0
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Melting Point

63 to 68 °C
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Molecular and Cellular Mechanisms of Myclobutanil Fungicidal Action

Inhibition of Sterol 14α-Demethylase (CYP51) and Ergosterol (B1671047) Biosynthesis Pathway

The primary mode of action for myclobutanil (B1676884) is the inhibition of the enzyme sterol 14α-demethylase, a member of the cytochrome P450 enzyme family, commonly designated as CYP51. wikipedia.orgmdpi.comnih.gov This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential sterol in fungal cell membranes. jcimcr.orgwikipedia.org this compound, along with other azole fungicides, interferes with the conversion of lanosterol (B1674476) to ergosterol by inhibiting the demethylation step in this pathway. smagrichem.comwikipedia.org

The inhibition of CYP51 leads to a depletion of ergosterol and a concurrent accumulation of 14α-methylated sterol precursors. nih.govbiorxiv.org This disruption in the sterol composition has profound consequences for the fungal cell.

Specificity of Sterol 14α-Demethylase (CYP51) as a Target Enzyme

The effectiveness of this compound as a fungicide is rooted in its specific targeting of the fungal CYP51 enzyme. nih.gov While CYP51 enzymes are found across different biological kingdoms, including in mammals, the structural differences between the fungal and host enzymes allow for a degree of selective toxicity. nih.govpsu.edu An ideal antifungal agent will have a much higher affinity for the fungal CYP51 than for its mammalian counterpart, thereby minimizing off-target effects. nih.gov

The specificity of azole compounds like this compound is determined by the interaction between the side groups of the molecule and the amino acids lining the active site of the CYP51 enzyme. nih.gov The nitrogen atom in the azole ring of this compound binds to the heme iron within the active site of the fungal CYP51, effectively blocking its function. nih.gov However, variations in the CYP51 gene, such as point mutations, can alter the active site and lead to reduced sensitivity or resistance to this compound in some fungal strains. apsnet.orgresearchgate.net Studies have shown that some agricultural fungicides, like tebuconazole, exhibit poorer selectivity between fungal and human CYP51 compared to clinical azoles like fluconazole. nih.gov

Disruption of Fungal Membrane Integrity and Function

Ergosterol is a vital component of the fungal cell membrane, where it regulates fluidity, permeability, and thickness. mdpi.comgrdc.com.au It also modulates the activity of various membrane-bound enzymes. mdpi.com The inhibition of ergosterol synthesis by this compound leads to a cascade of detrimental effects on the fungal cell membrane. smagrichem.commdpi.com

The resulting deficiency in ergosterol and the accumulation of abnormal sterols disrupt the structural integrity of the membrane. smagrichem.combiorxiv.org This leads to increased membrane permeability, causing the leakage of essential cellular components and ultimately resulting in the death of the fungal cell. smagrichem.complos.org The compromised membrane is also less able to withstand environmental stressors, further contributing to the fungicide's efficacy. grdc.com.au

Fungistatic versus Fungicidal Effects of this compound

The effect of this compound on fungi can be characterized as both fungistatic and fungicidal. wikipedia.orgpnwhandbooks.org A fungistatic effect is one that inhibits fungal growth and reproduction without directly killing the organism, while a fungicidal effect results in cell death. pnwhandbooks.org

Initially, the inhibition of ergosterol synthesis has a fungistatic effect, as it arrests fungal growth and development by disrupting membrane function. mdpi.comuminho.pt This inhibition of sporulation is a key aspect of its disease control. uminho.pt However, the continued disruption of the cell membrane's integrity, leading to the leakage of cellular contents, ultimately results in a fungicidal outcome. smagrichem.com Therefore, this compound's action begins with growth inhibition and progresses to cell death.

Broader Molecular Effects on Fungal Pathogens

Impact on Fungal Growth and Development

The disruption of the ergosterol biosynthesis pathway directly hinders fungal growth and development. wikipedia.org The compromised cell membranes cannot support the normal processes of hyphal extension and cell division, leading to arrested growth. biorxiv.orgplos.org Studies have shown that this compound can inhibit the growth of a wide range of pathogenic fungi. nih.gov However, the sensitivity to this compound can vary between different fungal species and even between different strains of the same species, sometimes due to the presence of different CYP51 paralogs or mutations. apsnet.org Interestingly, in some non-target organisms like the yeast Saccharomyces cerevisiae, the presence of this compound under certain conditions did not negatively affect, and in some cases even stimulated, biomass production. mdpi.com

Influence on Mycotoxin Synthesis

Table of Fungicide Efficacy Against Various Fungal Pathogens

Fungicide Target Pathogen(s) Efficacy Reference(s)
This compound Powdery mildew, leaf spot, scab, rust Strong fungicidal effects smagrichem.com
This compound Venturia inaequalis (apple scab) Effective, but resistance can develop apsnet.orgpnwhandbooks.org
This compound Leveillula taurica (powdery mildew), Cercospora capsici (leaf spot), Colletotrichum capsici (anthracnose) on chilli Effective in controlling diseases and increasing yield scispace.com
This compound Metschnikowia bicuspidata (yeast parasite of Daphnia magna) Clear antifungal effect, decreasing parasite prevalence uminho.pt
Triadimefon (B1683231) Powdery mildew, leaf spot, anthracnose on chilli Most effective in controlling all three diseases and increasing yield scispace.com

Table of Compounds Mentioned

Fungicide Resistance in Myclobutanil Treated Pathogens

Mechanisms of Resistance Development to Demethylation Inhibitor (DMI) Fungicides

Fungal pathogens have evolved several key mechanisms to counteract the effects of DMI fungicides like myclobutanil (B1676884). These mechanisms primarily involve alterations at the target site, increased production of the target enzyme, and enhanced efflux of the fungicide from the fungal cell.

The primary target for DMI fungicides is the sterol 14α-demethylase enzyme, which is encoded by the CYP51 gene (also known as erg11). frac.infomdpi.com This enzyme plays a critical role in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Mutations within the CYP51 gene can lead to alterations in the amino acid sequence of the 14α-demethylase enzyme. mdpi.comfrontiersin.org These changes can reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect. frontiersin.org

Several specific mutations in the CYP51 gene have been associated with DMI resistance in various fungal pathogens. frac.infocabidigitallibrary.org For instance, substitutions such as Y136F, A379G, and I381V are known to confer resistance. frac.info The accumulation of multiple mutations within the CYP51 gene can lead to higher levels of resistance. frac.info However, it is important to note that the specific mutations conferring resistance can vary among different fungal species. mdpi.com In some cases, such as with certain strains of Venturia inaequalis resistant to this compound, no mutations were found in the CYP51 gene, suggesting that other resistance mechanisms were at play. apsnet.orgnih.gov

Table 1: Examples of CYP51 Gene Mutations Associated with DMI Fungicide Resistance

Fungal PathogenAmino Acid SubstitutionReference
Mycosphaerella graminicolaL50S, D134G, V136A, Y137F, A379G, I381V, N513K, S524T cabidigitallibrary.org
Pyrenophora teres f. sp. teresF495L frontiersin.org
Erysiphe necatorY136F frontiersin.org
Aspergillus fumigatusF495I frontiersin.org
Penicillium digitatumF506I frontiersin.org

Another significant mechanism of resistance is the overexpression of the CYP51A1 gene, leading to an increased production of the 14α-demethylase enzyme. apsnet.orgfrontiersin.org When the target enzyme is present in higher quantities, a standard dose of the fungicide may no longer be sufficient to inhibit ergosterol biosynthesis effectively.

Research on this compound-resistant strains of Venturia inaequalis, the causal agent of apple scab, has shown that overexpression of the CYP51A1 gene is a key resistance mechanism. apsnet.orgnih.gov In some resistant strains, this overexpression was linked to the presence of a 553-base pair insertion upstream of the CYP51A1 gene. apsnet.orgnih.gov However, this insertion was not found in all resistant strains that exhibited overexpression, indicating that other regulatory elements can also trigger the increased production of the target enzyme. apsnet.orgnih.gov Studies have also revealed that while overexpression of CYP51A1 is associated with resistance to some DMI fungicides like difenoconazole, its role in this compound resistance can be less direct, suggesting different DMI fungicides may be affected differently by this mechanism. apsnet.orgresearchgate.net

Fungal cells possess transport proteins, known as efflux pumps, that can actively remove toxic substances, including fungicides, from the cell. scielo.brencyclopedia.pub The overexpression of genes encoding these pumps can lead to a rapid efflux of this compound, preventing it from reaching its target, the 14α-demethylase enzyme, in sufficient concentrations to be effective. scielo.br

Two major families of efflux transporters are primarily involved in fungicide resistance: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govfrontiersin.org The overexpression of these transporters can confer resistance to a wide range of chemically unrelated compounds, a phenomenon known as multidrug resistance (MDR). nih.govfrontiersin.org This is a significant concern as it can lead to cross-resistance, where resistance to one fungicide results in resistance to others, even those with different modes of action. scielo.br The development of MDR phenotypes is often linked to mutations in transcription factors that regulate the expression of these efflux pump genes, causing them to be permanently active. encyclopedia.pubmdpi.com

Prevalence and Monitoring of this compound Resistance in Field Populations

The emergence of this compound resistance is not a uniform phenomenon and varies depending on the pathogen, the crop, and the geographical region. Monitoring the prevalence of resistant strains is essential for making informed decisions on fungicide use and for managing the evolution of resistance.

Venturia inaequalis (Apple Scab): Field resistance to this compound in V. inaequalis populations became a significant issue in the mid-1980s. apsnet.org In Michigan apple orchards with a long history of DMI fungicide use, a high frequency of this compound-resistant strains was observed. apsnet.orgnih.gov Studies in these orchards revealed that overexpression of the CYP51A1 gene was a prominent resistance mechanism in many field-resistant strains. apsnet.orgnih.gov However, the research also indicated that other resistance mechanisms likely exist, as not all resistant isolates showed overexpression of the target gene. apsnet.org Interestingly, some populations of V. inaequalis considered practically resistant to this compound were still manageable with other DMI fungicides like difenoconazole, highlighting the complexity of cross-resistance patterns within this fungicide class. mdpi.com

Powdery Mildew: In various powdery mildew species, resistance to DMI fungicides, including this compound, is a well-documented problem. In grape powdery mildew (Erysiphe necator), a point mutation in the CYP51 gene leading to the amino acid substitution Y136F has been associated with resistance. frontiersin.org This mutation, sometimes combined with increased expression of the CYP51 gene, contributes to reduced sensitivity to DMI fungicides. frontiersin.org

The geographic distribution of this compound-resistant strains is widespread, particularly in regions with intensive and prolonged use of DMI fungicides. In the case of Venturia inaequalis, resistant strains have been reported in Michigan and other apple-growing regions worldwide. apsnet.org Similarly, for pathogens like Mycosphaerella graminicola, which causes septoria tritici blotch on wheat, DMI-resistant strains are widespread in many European countries, including France. nih.gov The distribution of specific resistance mechanisms can also vary geographically. For instance, different combinations of mutations in the cyp51 gene of M. graminicola have been found in different locations, leading to varied resistance profiles. cabidigitallibrary.org

Environmental Fate and Dynamics of Myclobutanil

Degradation Pathways in Environmental Compartments

The persistence of myclobutanil (B1676884) in soil is variable, with reported dissipation half-life (DT50) values ranging from as short as 11.0–19.2 days to as long as 574 days in anaerobic soil. mdpi.com In a silt loam soil, this compound has a half-life of about 66 days. nih.gov Studies in wheat fields have shown half-lives of 11.0–11.7 days. tandfonline.com In tea orchard soils, the half-life of this compound ranged from 15.07 to 69.32 days under non-flooded conditions at 25°C. semanticscholar.orgdergipark.org.tr The dissipation in these soils was found to follow first-order kinetics. semanticscholar.orgdergipark.org.tr

The degradation of this compound in soil is significantly influenced by the soil's physicochemical and biological properties.

Microbial Biomass Carbon: Microbial decomposition is a critical factor in the dissipation of this compound. semanticscholar.orgdergipark.org.tr Studies have shown a negative correlation between the dissipation half-life (DT50) of this compound and soil microbial biomass carbon. semanticscholar.orgdergipark.org.tr Soils with higher microbial biomass tend to exhibit faster degradation of the fungicide. semanticscholar.org This is supported by findings that sterilized soil shows negligible dissipation of this compound, indicating that microbial activity is the primary driver of its breakdown. semanticscholar.orgdergipark.org.tr

Water Content: Soil water content plays a crucial role in this compound's persistence. The degradation rate decreases as the water holding capacity (WHC) increases from 60% to 125%, indicating that aerobic biotransformation is the main dissipation pathway. semanticscholar.org Under flooded (anaerobic) conditions, the half-life of this compound is significantly longer than under non-flooded (aerobic) conditions. semanticscholar.orgdergipark.org.tr For instance, at 25°C, the DT50 values were significantly lower in non-flooded soil (15.07-69.32 days) compared to flooded soil (31.23-138.64 days). semanticscholar.org

pH: Soil pH has been observed to have an apparent correlation with the enantioselective degradation of this compound under aerobic conditions. nih.gov However, this compound is stable to hydrolysis at pH levels of 5, 7, and 9. epa.gov

Table 1: Influence of Soil Properties on this compound Dissipation

Soil Property Influence on this compound Degradation Citation
Microbial Biomass Carbon Higher microbial biomass leads to faster degradation. semanticscholar.orgdergipark.org.tr
Water Content Degradation is faster under aerobic (non-flooded) conditions compared to anaerobic (flooded) conditions. semanticscholar.orgdergipark.org.tr
pH Correlates with enantioselective degradation under aerobic conditions. Stable to hydrolysis at pH 5, 7, and 9. nih.govepa.gov

Temperature significantly affects the degradation rate of this compound in soil. The dissipation rate increases with higher temperatures. semanticscholar.orgdergipark.org.tr For example, the degradation rate was significantly higher at 40°C compared to 4°C and 25°C in all tested soils. semanticscholar.org This is attributed to higher microbial activity at elevated temperatures. semanticscholar.orgresearchgate.net The degradation rates of some triazole fungicides have been shown to increase approximately threefold when the temperature rises from 5 to 18°C. semanticscholar.org

Table 2: Effect of Temperature on this compound Half-Life (DT50) in Tea Orchard Soils

Temperature DT50 Range (days) Key Finding Citation
4°C Longer Slower degradation semanticscholar.org
25°C 15.07 - 69.32 Moderate degradation semanticscholar.orgdergipark.org.tr
40°C Shorter Significantly faster degradation semanticscholar.org

The presence of oxygen is a critical factor in the degradation of this compound in soil.

Aerobic Degradation: this compound degrades in aerobic soil with a half-life reported to be between 61 and 71 days. epa.gov Other studies have found half-lives in aerobic soils to be moderately persistent, sometimes exceeding 70 days. semanticscholar.org The degradation of this compound's enantiomers can also differ in aerobic soils, with the (+)-myclobutanil or (R)-myclobutanil enantiomer being preferentially degraded. mdpi.comnih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation of this compound is significantly slower. Some studies report no detectable degradation after approximately 60 days. epa.gov The half-life in anaerobic soil has been reported to be as long as 574 days. mdpi.com In contrast to aerobic conditions, both enantiomers of this compound degrade at similar rates in anaerobic soils. nih.gov

In aquatic environments, this compound's stability is influenced by hydrolysis and photolysis.

Hydrolysis: this compound is stable to hydrolysis. Studies have shown no hydrolysis in 28 days at 28°C across a pH range of 5, 7, and 9. nih.gov

Photolysis: Aqueous solutions of this compound are decomposed by light. The half-life due to photolysis varies depending on the water conditions, ranging from 25 to 222 days. nih.gov In sterile water, the photolysis half-life is about 222 days, while in pond water it is significantly shorter at 25 days. nih.gov In sensitized sterile water, the half-life can be as short as 0.8 days. nih.gov

When applied to crops, this compound undergoes foliar degradation. The half-life on plant surfaces is generally shorter than in soil.

On wheat plants, the half-life of this compound has been reported to be in the range of 3.5 to 4.5 days. tandfonline.com

In squash, the half-life was found to be 4.7 days in the fruit and 8.2 days in the leaf. nih.gov

For lychee, short half-lives of 2.2 to 3.4 days have been observed. nih.govmdpi.comresearchgate.net

In chilli, the half-life was even shorter, ranging from 0.22 to 0.41 days. asianpubs.org

On tomato, the half-life was determined to be 2.88 days. mdpi.com

Foliar dissipation half-lives have also been derived for pome and stone fruit (19 days), caneberries (14 days), bushberries (25 days), hops (15 days), and peppers (26 days). epa.gov

Table 3: Foliar Half-Life of this compound on Various Crops

Crop Half-Life (days) Citation
Wheat 3.5 - 4.5 tandfonline.com
Squash (fruit) 4.7 nih.gov
Squash (leaf) 8.2 nih.gov
Lychee 2.2 - 3.4 nih.govmdpi.comresearchgate.net
Chilli 0.22 - 0.41 asianpubs.org
Tomato 2.88 mdpi.com
Pome and Stone Fruit 19 epa.gov
Caneberries 14 epa.gov
Bushberries 25 epa.gov
Hops 15 epa.gov
Peppers 26 epa.gov

Soil Dissipation and Half-Life Studies

Mobility and Transport in the Environment

The movement and distribution of this compound in the environment are governed by its physicochemical properties and interactions with soil, water, and the atmosphere. Its potential for mobility determines its likelihood of contaminating non-target areas, including groundwater and surface water bodies.

Leaching Potential in Soil

This compound's potential to move through the soil profile and reach groundwater, a process known as leaching, is a significant aspect of its environmental fate. The compound is generally considered to be mobile to moderately mobile in soil environments. epa.gov However, its mobility can vary, with some studies describing it as having medium to low mobility. chemdad.com This variability is reflected in its soil organic carbon-water (B12546825) partitioning coefficient (Koc), a key indicator of leaching potential. Reported Koc values range from 224 to 937 ml/g, which is indicative of low mobility. rayfull.com Another estimate places the Koc value at 950. chemdad.com

Despite some indications of low mobility, other data suggest a higher leaching risk. The U.S. Environmental Protection Agency (EPA) has noted that this compound exhibits most of the characteristics of a leaching compound, although field dissipation data have been inconclusive. epa.gov In laboratory column leaching studies, up to 26% of the initial amount of this compound applied was found in the leachate, with concentrations exceeding the maximum admissible concentration for groundwater established by the European Union. researchgate.net Field studies have detected residues at depths of 6 to 12 inches, though the possibility of contamination during sampling was also noted. epa.gov The addition of organic matter, such as composted manure, to soil has been shown to significantly increase the adsorption of this compound, thereby limiting its downward movement. tandfonline.com

The mobility of its degradation products is also a critical consideration. The degradate 1,2,4-triazole (B32235) is expected to be very mobile, more so than the parent compound. epa.govepa.gov This is supported by its lower Freundlich adsorption coefficient (Kads) values (0.234 to 0.833 mL/g) compared to this compound (1.46 to 9.77 mL/g). epa.govepa.gov Another minor soil metabolite, this compound butyric acid, is characterized by its very high mobility in soil. chemdad.com

Table 1: Soil Mobility and Leaching Parameters for this compound and its Degradate

Parameter This compound 1,2,4-Triazole (Degradate) Implication
Mobility Class Mobile to Moderately Mobile epa.gov High Potential Mobility epa.gov Degradate is more likely to leach than the parent compound.
Koc (ml/g) 224 - 950 chemdad.comrayfull.com Average 112 (Range 43-202) epa.gov Lower Koc indicates weaker soil binding and higher leaching potential for the degradate.
Freundlich Kads (mL/g) 1.46 - 9.77 epa.gov 0.234 - 0.833 epa.gov Lower Kads confirms higher mobility for the degradate.

| Leaching in Column Study | 26% of initial mass detected in leachate researchgate.net | - | Demonstrates significant leaching potential under laboratory conditions. |

Runoff and Surface Water Contamination

Surface runoff and spray drift are considered primary pathways for this compound to enter aquatic ecosystems. epa.govepa.gov Once in aquatic environments, it is expected to adsorb to suspended solids and sediment. chemdad.com In dark, natural sediment-water systems, this compound has been observed to partition from the water column into the sediment, where it demonstrates very high persistence. chemdad.com However, in the presence of light, this compound in aqueous solutions decomposes, with a typical half-life in pond water of 15 to 25 days. chemdad.comrayfull.com

Monitoring programs have confirmed the presence of this compound in surface waters. Detections have been recorded in California, with the U.S. Geological Survey's National Water-Quality Assessment (NAWQA) Program reporting a maximum concentration of 0.51 µg/L in surface waters within agricultural watersheds. epa.gov

Atmospheric Transport and Presence in Rainwater

Evidence suggests that this compound can be transported through the atmosphere and deposited in areas distant from its application site. The detection of this compound in rainwater collected from agricultural watersheds in California serves as a key indicator of this atmospheric transport. epa.govepa.govresearchgate.net In one study focusing on rain samples, this compound was detected in 74% of samples collected during its use season (February through April), with a median concentration of 0.014 μg/L. researchgate.net Despite this, volatilization from moist soil surfaces is not anticipated to be a major dissipation pathway for the compound. chemdad.com

Formation and Fate of Metabolites and Degradation Products

This compound undergoes transformation in the environment and in biological systems, leading to the formation of various metabolites and degradation products. In soil, its decomposition proceeds through the formation of highly polar triazole compounds, which are then subject to further degradation via ring splitting. rayfull.com Under aerobic soil conditions, a minor metabolite identified is this compound butyric acid. chemdad.com Aerobic soil metabolism studies have shown that after 240 days, approximately 34% of the parent compound can remain, with about 15% being transformed into the 1,2,4-triazole degradate. epa.gov

Metabolism in plants and animals follows similar pathways, primarily involving the oxidation of the butyl group. rayfull.comwho.int Key metabolites identified in both plants and animals include RH-9090 and RH-9089. who.intnih.gov Recent research has expanded the list of known metabolites, with a 2022 study identifying six different this compound metabolites in tomatoes and grapes, four of which had not been previously described. acs.org

1,2,4-Triazole and Triazole Alanine (B10760859) (TA) as Key Metabolites

As a member of the triazole chemical class, this compound can be degraded to form a core set of common metabolites. federalregister.gov These include 1,2,4-triazole and its conjugates, primarily triazole alanine (TA) and triazole acetic acid (TAA). nih.gov The formation pathways of these metabolites differ between environmental compartments and biological systems.

In Soil: 1,2,4-triazole is a known soil degradate of this compound. epa.gov

In Plants: The 1,2,4-triazole moiety, once cleaved from the parent molecule, can conjugate with the amino acid serine to form triazole alanine (TA). nih.govscbt.com TA can subsequently be oxidized to create triazole acetic acid (TAA). nih.govscbt.com In plant tissues, TA and TAA are considered the main terminal forms of the triazole ring. scbt.com

In Animals: In rats and livestock, 1,2,4-triazole is a relatively stable metabolite and is considered a terminal form of the triazole ring. scbt.com

Table 2: Key Metabolites of this compound

Metabolite/Degradate Chemical Name Formation Environment
1,2,4-Triazole 1H-1,2,4-Triazole Soil, Plants, Animals epa.govfederalregister.govscbt.com
Triazole Alanine (TA) (2RS)-2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid Plants nih.govscbt.com
Triazole Acetic Acid (TAA) 1H-1,2,4-Triazol-1-ylacetic acid Plants (from TA oxidation) nih.govscbt.com
RH-9090 (2RS,5RS)-2-(4-chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl) hexanenitrile Plants, Animals who.int
RH-9089 (2RS)-2-(4-chlorophenyl)-5-oxo-2-(1H-1,2,4-triazol-1-ylmethyl) hexanenitrile Plants, Animals who.int

| This compound Butyric Acid | (3RS)-3-(4-Chlorophenyl)-3-cyano-4-(1H-1,2,4-triazol-1-yl)butanoic acid | Soil chemdad.comfao.org |

Toxicological Significance of Metabolites

Studies have shown that these metabolites can have biological effects. For instance, 1,2,4-triazole has been linked to developmental toxicity in rats and rabbits and can cause hematological changes. scbt.com Triazole alanine has been associated with an increased incidence of skeletal findings in the offspring of test animals. scbt.com Other major metabolites, such as RH-9090 and RH-9089, have shown moderate acute oral toxicity in mice, with LD50 values ranging from 300 to 1000 mg/kg of body weight. fao.org In contrast, the soil degradate this compound butyric acid did not show evidence of toxicity in a short-term study with rats. fao.org Genotoxicity tests conducted on RH-9089, RH-9090, and this compound butyric acid have all been negative. fao.org

A comparative review of toxicity data suggests that 1,2,4-triazole, triazole alanine, and triazole acetic acid are generally of similar or lesser toxicity to terrestrial and aquatic organisms than the parent this compound. regulations.gov Aquatic organisms appear to be less sensitive to these degradates, while the toxicity to birds and mammals is often comparable to that of this compound itself. regulations.gov

Persistence of this compound in Environmental Matrices

This compound, a systemic fungicide, exhibits varying degrees of persistence in different environmental compartments, including soil, water, and sediment. Its longevity in these matrices is influenced by a combination of factors such as microbial activity, temperature, moisture levels, and sunlight exposure.

In soil environments, this compound is generally considered to be moderately to very persistent. herts.ac.ukpublications.gc.ca Under aerobic conditions, its degradation is primarily driven by soil microorganisms. semanticscholar.orgdergipark.org.tr The dissipation half-life (DT50) of this compound in soil can vary significantly, with reported values ranging from as short as 11.0 days to as long as 400 days in field trials. mdpi.comtandfonline.comiarc.fr For instance, in a silt loam soil, a biodegradation half-life of approximately 66 days has been observed under aerobic conditions. chemdad.comnih.gov Laboratory studies on tea orchard soils showed dissipation half-lives between 15.07 and 69.32 days under non-flooded conditions at 25°C. semanticscholar.orgdergipark.org.tr Temperature plays a crucial role, with dissipation rates increasing at higher temperatures. semanticscholar.orgdergipark.org.tr Conversely, under anaerobic (flooded or waterlogged) soil conditions, the degradation of this compound is significantly slower, with one study reporting a half-life of up to 574 days and another noting no degradation under such conditions. semanticscholar.orgmdpi.comchemdad.com This indicates that aerobic biotransformation is the main pathway for its breakdown in soil. semanticscholar.org

In aquatic systems, the persistence of this compound is influenced by factors such as photolysis (breakdown by light), partitioning to sediment, and microbial degradation. The compound is stable to hydrolysis at environmentally relevant pH levels (5, 7, and 9). iarc.frchemdad.comnih.gov However, it is susceptible to photolysis in water. The half-life of this compound due to photolysis can range from 0.8 days in sensitized sterile water to 25 days in pond water and up to 222 days in sterile water, highlighting the role of both direct and indirect photodegradation. chemdad.comnih.gov Due to its moderate water solubility and tendency to adsorb to organic matter, this compound is expected to partition from the water column to suspended solids and sediment. publications.gc.cachemdad.com

Once in the sediment, this compound exhibits very high persistence, particularly in dark, natural sediment-water systems. chemdad.com In water-sediment systems, the half-life for the entire system has been reported to be as high as 514 to 614.7 days. bund.de This persistence in sediment can lead to long-term reservoirs of the compound in aquatic environments.

The major degradation product of this compound in soil under aerobic conditions is 1,2,4-triazole. epa.gov This degradate is of environmental interest due to its own persistence and mobility characteristics.

Table 1: Half-life of this compound in Soil

Soil Type Condition Half-life (days) Reference
Silt Loam Aerobic ~66 chemdad.comnih.gov
Tea Orchard Non-flooded (25°C) 15.07 - 69.32 semanticscholar.orgdergipark.org.tr
Tea Orchard Flooded (25°C) 31.23 - 138.64 semanticscholar.org
Wheat Field Field Conditions 11.0 - 11.7 tandfonline.com
General Anaerobic Up to 574 mdpi.com
General Field Trials 50 - 400 iarc.fr
Turf Foliar Decline ~7 iarc.fr
Soil Photolysis 143 epa.gov

Table 2: Half-life of this compound in Aquatic Environments

Water Type Condition Half-life (days) Reference
Sterile Water Photolysis 222 chemdad.comnih.gov
Sensitized Sterile Water Photolysis 0.8 chemdad.comnih.gov
Pond Water Photolysis 25 chemdad.comnih.gov
Water/Sediment System Whole System 514 - 614.7 bund.de
Various pH (5, 7, 9) Hydrolysis Stable after 28 days iarc.frchemdad.comnih.gov

Ecotoxicological Impact of Myclobutanil on Non Target Organisms

Effects on Terrestrial Ecosystems

The introduction of myclobutanil (B1676884) into the environment can lead to unintended consequences for the delicate balance of terrestrial ecosystems. Its persistence and mobility in soil can affect a range of non-target species, from microscopic soil organisms to larger invertebrates and vertebrates.

Soil enzymes and microbial communities are crucial for maintaining soil health and fertility through their roles in nutrient cycling and organic matter decomposition. This compound can influence these vital components.

One study noted that lower concentrations of this compound (0.1 mg kg⁻¹ of soil) could lead to an increase in dehydrogenase activity, while higher concentrations (1.0 and 10 mg kg⁻¹) significantly inhibited its activity. nih.govdergipark.org.tr This suggests a complex interaction where low levels might stimulate microbial processes, but higher, more agriculturally relevant concentrations, tend to be inhibitory. semanticscholar.org

Table 1: Effect of this compound on Soil Enzyme Activity Create an interactive table that allows users to sort the data by enzyme and effect.

Enzyme Observed Effect Source
Dehydrogenase Significantly inhibited at high doses; stimulated at low doses. mdpi.comnih.govdergipark.org.tr
Catalase Slight increase in activity at high doses. mdpi.comrepec.orgcabidigitallibrary.org
Phosphatase Not significantly affected. mdpi.commdpi.com
Urease Not significantly affected. mdpi.commdpi.com
Protease Not significantly affected. mdpi.commdpi.com

This compound is a chiral compound, existing in two stereoisomers or enantiomers, (R)-myclobutanil and (S)-myclobutanil. Studies have revealed that these enantiomers can interact differently with soil enzymes. Molecular docking data shows that both enantiomers can bind to the active sites of dehydrogenase, phosphatase, and protease. mdpi.comrepec.orgresearchgate.net However, the binding energies were observed to be higher for the (S)-myclobutanil enantiomer. mdpi.comrepec.orgresearchgate.net This is significant because the (S)-isomer is known to be less effective against target fungi but exhibits higher toxicity towards non-target organisms. mdpi.comrepec.orgcabidigitallibrary.org

Furthermore, the degradation of this compound in soil can be enantioselective. In aerobic soils, (+)-myclobutanil was found to be preferentially degraded over (-)-myclobutanil. nih.gov This differential behavior underscores the importance of considering enantioselectivity when assessing the environmental risks of chiral pesticides. nih.gov

This compound is classified as moderately toxic to terrestrial invertebrates such as earthworms and honeybees. herts.ac.ukmade-in-china.com While some studies suggest a low potential for acute toxicity to these species from a single application at maximum rates, other research highlights significant sublethal and chronic effects. publications.gc.ca

For honeybees (Apis mellifera and Apis cerana cerana), this compound exposure can lead to a reduced respiration rate in worker bees. apiculture.comgpnmag.com It has also been shown to increase cell death in the midgut, salivary glands, and ovaries of developing honeybee larvae. apiculture.com Research on Apis cerana cerana determined the 48-hour median lethal dose (LD50) of a formulation grade this compound to be 4.697 μg per bee for contact exposure and 2.154 μg per bee for oral exposure, demonstrating moderate toxicity. apiculture.com Interestingly, the inert ingredients in formulated products can increase the toxicity of the active ingredient. apiculture.com Other research suggests that exposure to this compound may make bees more susceptible to gut parasites, potentially contributing to colony decline. gardendrum.com

Table 2: Acute Toxicity of Formulation Grade this compound to Honeybees (Apis cerana cerana) Create an interactive table that allows users to sort the data.

Exposure Route 48-hour LD50 (μg/bee) Toxicity Classification Source
Contact 4.697 Moderate apiculture.com
Oral 2.154 Moderate apiculture.com

The toxicity of this compound to bees can be significantly amplified when it is combined with other pesticides, a phenomenon known as synergism. This compound belongs to a class of fungicides known as sterol biosynthesis inhibitors (SBIs) or demethylation inhibitors (DMIs). apiculture.comnih.gov These fungicides can inhibit cytochrome P450 enzymes in bees, which are essential for detoxifying a wide range of foreign compounds, including insecticides. msu.edubeyondpesticides.org

When bees are exposed to this compound along with certain pyrethroid or neonicotinoid insecticides, the insecticides become more toxic because the bees' detoxification systems are compromised. nih.govmsu.edu For example, a combination of the pyrethroid bifenthrin (B131952) and this compound increased mortality in bumblebees by a synergy ratio of 11. nih.gov Similarly, mixing DMI fungicides like this compound with the neonicotinoid acetamiprid (B1664982) can make the solution five times more toxic to bees than acetamiprid alone. msu.edu

This compound is generally considered to be slightly to moderately toxic to avian species on an acute basis. herts.ac.ukapiculture.comepa.gov The acute oral LD50 for birds has been reported as 510 mg/kg. epa.gov On a dietary basis, it is considered practically nontoxic, with LC50 values for both bobwhite quail and mallard ducks greater than 5000 ppm. epa.gov

However, there are some concerns regarding reproductive effects. While some studies did not demonstrate toxicologically significant effects on avian reproduction, they did note that some reproductive indicators in Bobwhite Quail responded negatively to increasing doses. publications.gc.ca A critical point raised in these assessments is that the highest doses used in the reproduction studies were lower than the worst-case, maximum residue estimates expected in the environment, indicating a degree of uncertainty in the risk assessment. publications.gc.ca

Table of Compound Names

Common NameChemical NameClass
This compoundα-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrileTriazole Fungicide
Acetamiprid(E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidineNeonicotinoid Insecticide
Bifenthrin(2-methyl-1,1'-biphenyl-3-yl)methyl 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylatePyrethroid Insecticide
Tebuconazole(RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-olTriazole Fungicide
Propiconazole(±)-1-[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-ylmethyl]-1H-1,2,4-triazoleTriazole Fungicide
Triflumizole(E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidineImidazole Fungicide
Quercetin2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-oneFlavonol

Impact on Terrestrial Invertebrates (e.g., Earthworms, Honeybees)

This compound, a systemic fungicide, can have unintended consequences for organisms not targeted by its application. Its impact is observed across various ecosystems, affecting a range of non-target species.

Toxicity to Aquatic Organisms (e.g., Fish, Daphnia, Algae)

This compound is recognized as toxic to aquatic life, with its effects varying among different organisms. scbt.combund.de It is generally considered moderately toxic to fish, aquatic invertebrates, and algae. herts.ac.ukagrian.com

Acute toxicity studies have established the lethal concentrations (LC50) and effective concentrations (EC50) of this compound for several aquatic species. For fish, the 96-hour LC50 values are reported as 2.2 mg/L for bluegill (Lepomis macrochirus) and 3.9 mg/L to 4.2 mg/L for rainbow trout (Oncorhynchus mykiss). epa.govnoaa.gov For the aquatic invertebrate Daphnia magna, the 48-hour LC50 is 10.2 mg/L to 11 ppm, indicating slight toxicity. epa.govnoaa.govpublications.gc.ca In the case of algae, the 120-hour EC50 for Selenastrum capricornutum is 0.91 mg/L, and the 96-hour EC50 for Scenedesmus subspicatus is 2.6 mg/L. noaa.gov

Chronic toxicity assessments provide insight into the long-term effects of this compound. A fish early life-stage study with fathead minnows (Pimephales promelas) determined a Maximum Acceptable Toxicant Concentration (MATC) to be between >2.2 ppm and <4.0 ppm for development and survival. epa.gov While specific chronic data for this compound on aquatic invertebrates is limited, comparisons with other conazole fungicides suggest a potential for chronic effects. epa.gov

Table 1: Acute and Chronic Ecotoxicity of this compound to Aquatic Organisms

Organism Species Test Duration Endpoint Concentration (mg/L) Reference
Fish Lepomis macrochirus (Bluegill) 96-h LC50 2.2 noaa.gov
Fish Oncorhynchus mykiss (Rainbow Trout) 96-h LC50 3.9 - 4.2 epa.govnoaa.gov
Invertebrate Daphnia magna 48-h LC50 10.2 - 11 epa.govnoaa.govpublications.gc.ca
Algae Selenastrum capricornutum 120-h EC50 0.91 noaa.gov
Algae Scenedesmus subspicatus 96-h EC50 2.6 noaa.gov
Fish Pimephales promelas (Fathead Minnow) - MATC >2.2 - <4.0 epa.gov

This compound is a chiral compound, existing as two enantiomers that can exhibit different toxicities. Studies have shown that racemic this compound (a mixture of both enantiomers) is more toxic to aquatic organisms like Scenedesmus obliquus, Daphnia magna, and Danio rerio (zebrafish) than the individual enantiomers. mdpi.comnih.gov Specifically, racemic this compound was found to be approximately 1.3 to 6.1 times more toxic than (-)-myclobutanil and 1.4 to 7.3 times more toxic than (+)-myclobutanil. nih.gov This suggests a synergistic toxic effect between the enantiomers. mdpi.com Furthermore, some research indicates that the (S)-myclobutanil isomer has a slightly greater toxicity to these organisms than the (R)-myclobutanil isomer. mdpi.com

The co-occurrence of this compound with other pesticides can lead to combined toxic effects that may differ from their individual impacts. Research on the combined toxicity of this compound and the insecticide thiamethoxam (B1682794) on zebrafish (Danio rerio) embryos revealed a synergistic effect. nih.gov This combination led to increased toxicity by damaging antioxidant and detoxification enzymes and altering the expression of genes related to antioxidation, apoptosis, immunity, and the endocrine system. nih.govresearchgate.net

Impact on Aquatic Plants (e.g., Lemna minor)

This compound has been shown to be moderately toxic to the aquatic plant Lemna minor (common duckweed). nih.gov Studies have determined the EC50 value for growth inhibition to be between 1.89 mg/L and 9.134 mg/L. nih.govresearchgate.net The mechanism of toxicity in Lemna minor is believed to involve the inhibition of photosynthesis. nih.govresearchgate.net Molecular docking studies suggest that this compound can bind to proteins in the photosystem II reaction center, thereby inhibiting the binding of chlorophyll (B73375) a. nih.govresearchgate.net It may also inhibit glutathione (B108866) S-transferase, an enzyme involved in cellular detoxification. nih.govresearchgate.net Changes in total chlorophyll content have been observed in Lemna minor after exposure to this compound. researchgate.net For Lemna gibba, another species of duckweed, the EC50 value is reported to be greater than 105 mg/L, suggesting low toxicity. nih.gov

Table 2: Toxicity of this compound to Lemna Species

Species Endpoint EC50 (mg/L) Reference
Lemna minor Growth Inhibition 1.89 - 9.134 nih.govresearchgate.net
Lemna gibba Growth Inhibition >105 nih.gov

Phytotoxicity and Genotoxicity to Non-Target Plants

While this compound is designed to be effective against fungal pathogens, its effects on non-target plants have also been a subject of investigation. Research has indicated that this compound generally does not cause phytotoxicity in treated crops like apples and grapes. publications.gc.ca However, there is a lack of extensive data on its phytotoxic effects on a broader range of non-target terrestrial plants. epa.gov

Regarding genotoxicity, studies on the effects of this compound have produced varied results. Some research suggests that this compound does not show genotoxic potential in both in vitro and in vivo tests. ccsenet.org However, other studies have indicated that triazole fungicides, as a class, can induce oxidative stress, which may lead to DNA damage. ccsenet.org The genotoxic potential of this compound, particularly in combination with other pesticides, on non-target plants requires further investigation to fully understand its environmental risk.

Metabolism and Toxicokinetics of Myclobutanil in Biological Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Mammalian Models (e.g., Mice, Rats, Livestock)

Studies in rats and mice have shown that myclobutanil (B1676884) is rapidly absorbed and extensively metabolized, with the parent compound accounting for only a small percentage of the total excreted dose. inchem.orgnih.gov The primary target organ for toxicity upon repeated dietary exposure is the liver, with effects such as increased weight and cellular hypertrophy observed across species. inchem.org

Absorption from the Gastrointestinal Tract

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract in mammalian models. publications.gc.ca In mice, peak blood concentrations are observed within 0.2 to 1 hour after dosing. inchem.org Similarly, in rats, peak plasma and tissue levels are reached within one hour of oral administration. who.intfao.org Studies have indicated that this compound is well-absorbed, with absorption rates of over 89% in rats. who.intfao.org The elimination from the body is also rapid, with most of the compound being excreted in urine and feces within 24 to 48 hours. inchem.orgfao.org

Tissue Distribution and Accumulation

Once absorbed, this compound is widely distributed throughout the body. who.intfao.org In rats, the highest concentrations of radioactivity following administration of labeled this compound were found in the liver, kidneys, and intestines. who.int Despite its wide distribution, there is no significant evidence of tissue accumulation 96 hours after dosing. who.intfao.org In male rats, tissue concentrations reached their maximum within an hour, with the liver showing the highest levels. who.int Residual levels in tissues after 96 hours are generally low, although they tend to be slightly higher in males than in females. inchem.org

Metabolic Pathways and metabolite Identification

This compound is extensively metabolized in mammals, primarily through oxidation of its butyl group. inchem.orgwho.intfao.org The parent compound typically represents only 1-4% of the excreted dose in rats. inchem.orgwho.int

Metabolites in Different Mammalian Models

Animal Model Major Metabolites Key Findings
Rats RH-9090, RH-9089, lactone, ketone, alcohol, carboxylate, dialcohol, sulfate (B86663) conjugate Extensive metabolism via oxidation of the butyl group. inchem.orgpublications.gc.cawho.int
Mice Polar metabolites Extensive metabolism with no significant sex or dose-related differences in metabolite patterns. inchem.org

| Livestock (Goats) | RH-9090, RH-9089 | Metabolism occurs mainly through oxygenation of the butyl group. fao.org |

Oxygenation Reactions of the Butyl Group

The primary metabolic pathway for this compound in rats involves various oxygenation reactions of the butyl group. inchem.orgwho.int This leads to the formation of several more polar metabolites, including alcohols, ketones, and carboxylic acids. inchem.org Key metabolites identified in rats include RH-9090 (a hydroxylated metabolite) and RH-9089 (a keto metabolite). publications.gc.cawho.intfao.org These metabolites, along with others like a lactone and a dialcohol, are distributed in both urine and feces. inchem.org

Role of Cytochrome P450 Enzymes (e.g., CYP2C19, CYP3A4)

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of this compound. In vitro studies with human liver microsomes have identified CYP2C19 and CYP3A4 as the primary enzymes involved in the metabolism of racemic this compound and its S-(+)-enantiomer. researchgate.netnih.govjcimcr.org Research indicates that this compound can inhibit the activity of several CYP enzymes, with strong inhibition observed for CYP3A and CYP2C19. researchgate.netnih.gov Both human and rat CYP2C and CYP3A enzyme families are the most active in metabolizing this compound. tandfonline.com

Enantioselective Metabolism

This compound is a chiral compound, and its metabolism is enantioselective. researchgate.netacs.org Studies have shown that human CYP450 enzymes preferentially metabolize the S-(+)-enantiomer of this compound, while the R-(-)-enantiomer is not significantly metabolized. researchgate.netnih.govjcimcr.org This leads to the prediction that the S-(+)-enantiomer may be more readily eliminated by the liver, while the R-(-)-enantiomer could persist longer in the body. researchgate.netnih.gov In rats, there is a noted preferential enrichment of the (-)-myclobutanil enantiomer in tissues like the liver, kidney, heart, lung, and testis. acs.org Furthermore, there is evidence of the conversion of the (+)-form to the (-)-form in the liver and kidney of rats. acs.org The metabolism of the two enantiomers produces different sets of metabolites. acs.org

Enantioselective Metabolism by CYP Enzymes

CYP Isoform Activity on this compound Enantiomers Reference
CYP2C19 Involved in rac-myclobutanil and S-(+)-myclobutanil metabolism. researchgate.netnih.gov
CYP3A4 Involved in rac-myclobutanil and S-(+)-myclobutanil metabolism; does not substantially metabolize R-(-)-myclobutanil. nih.govresearchgate.netnih.gov

| CYP2C18 | Oxidizes racemic this compound. | nih.gov |

Elimination Pathways

The elimination of this compound from biological systems is a rapid and efficient process, primarily occurring through renal and fecal excretion. who.intnih.govepa.gov Following administration in animal models, the majority of the substance is eliminated within 24 to 48 hours, with near-complete clearance observed by 96 hours. who.intnih.gov Studies demonstrate that this compound is extensively metabolized prior to excretion, with the unchanged parent compound constituting only a minor fraction of the total eliminated dose. who.intinchem.org

The primary routes of excretion are urine and feces, with the distribution between these two pathways being relatively balanced, though some variability between individuals and sexes has been noted. who.intepa.govfederalregister.gov In studies on rats, following oral administration, the excreted radioactivity was almost evenly divided between urine and feces. who.intepa.gov Specifically, investigations have reported that within 96 hours, the total excretion ranges from approximately 74% to 88% of the administered dose. who.int The elimination from plasma is characterized by a biphasic pattern, indicating a rapid initial phase of clearance followed by a slower terminal phase. who.intfao.org

Research in mice also shows comparable amounts of radiolabel recovered from both urine and feces, with no significant differences observed based on sex or dose level. inchem.org After 96 hours, the total excretion accounted for 81-107% of the administered dose. inchem.org In dairy cattle, studies indicated that 98% of the administered this compound was eliminated via urine and feces. publications.gc.ca The rapid and extensive excretion profile suggests a low potential for bioaccumulation in tissues. who.intnih.govepa.gov

The excreted material consists mainly of various polar metabolites. who.intinchem.org The parent this compound represents only about 1.0% to 7.2% of the total dose found in excreta. who.intinchem.org The metabolic transformations predominantly involve oxidation of the butyl group. who.intfao.org

Detailed Research Findings:

Studies using radiolabelled this compound have provided quantitative data on its excretion. In Sprague-Dawley rats, after a single oral dose, the majority of the radioactivity was recovered in the urine and feces. who.intinchem.org While the distribution can vary considerably between individual rats, on average, the excretion is split between the two routes. who.int For instance, one study in rats found 48% of the dose in urine for males and 37% for females, with 51% in feces for males and 63% for females over a 7-day period. inchem.org Another study reported that by 96 hours, total excretion was between 73.91% and 88.12%, with an equivalent distribution between urine and feces. who.int

In mice, after a single oral dose, excretion of radioactivity after 96 hours was between 81% and 107% of the administered amount. inchem.org The amounts were comparable between urine (41-57%, including cage wash) and feces (31-52%). inchem.org

The elimination kinetics have been described as biphasic. In rats, plasma elimination half-lives for the rapid and slow phases were reported as approximately 5 hours and 26 hours, respectively. fao.org In mice, the biphasic elimination half-lives were 0.6-0.9 hours and 6.0-30.1 hours. inchem.org

The primary metabolites identified in excreta result from the oxidation of the n-butyl side chain. Key metabolites include a hydroxylated derivative (RH-9090) and a ketone derivative (RH-9089). who.intfao.org Other identified metabolites include a lactone, alcohol, carboxylate, and a dialcohol. inchem.org Sulfate conjugates have also been identified as significant metabolites, particularly in female rats where a sulfate conjugate of RH-9090 was a major metabolite in both urine and feces. inchem.org

Table 1: Excretion of this compound in Animal Models (as % of Administered Dose)

SpeciesRouteTime FrameUrine (%)Feces (%)Total Excreted (%)Source
Rat (Male)Oral7 days485199 inchem.org
Rat (Female)Oral7 days3763100 inchem.org
RatOral96 hours~37-44~37-4474-88 who.int
MouseOral96 hours41-5731-5281-107 inchem.org
RatIV96 hours35-4832-4677-82 inchem.org

Note: Urine percentages for mice include cage wash.

Table 2: Major Identified Metabolites of this compound in Excreta

Metabolite Name/CodeChemical NameExcretion RouteSpeciesSource
This compoundα-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrileUrine & FecesRat, Mouse who.intinchem.org
RH-9090(2RS,5RS)-2-(4-chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrileUrine & FecesRat who.intfao.org
RH-9089(2RS)-2-(4-chlorophenyl)-5-oxo-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrileUrine & FecesRat who.intfao.org
Sulfate of RH-90905-(4-chlorophenyl)-5-cyano-6-(1H-1,2,4-triazol-1-yl)hexan-2-yl hydrogen sulfateUrine & FecesRat inchem.orgfao.org
Lactone metaboliteNot specifiedUrine & FecesRat inchem.org
Carboxylate metaboliteNot specifiedUrine & FecesRat inchem.org
Alcohol metaboliteNot specifiedUrine & FecesRat inchem.org
Dialcohol metaboliteNot specifiedUrine & FecesRat inchem.org
1,2,4-Triazole (B32235)1,2,4-TriazoleNot specifiedNot specified nih.gov
Triazole alanine (B10760859) (TA)(2RS)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acidNot specifiedNot specified nih.govfao.org
Triazole acetic acid (TAA)1H-1,2,4-triazol-1-ylacetic acidNot specifiedNot specified nih.govfao.org

Table 3: List of Chemical Compounds

Toxicological Assessment of Myclobutanil for Human Health Considerations

Acute Toxicity and Poisoning Syndromes

Myclobutanil (B1676884) exhibits low acute toxicity via oral, dermal, and inhalation routes. inchem.org In animal studies, the oral LD50 values for rats and mice range from 1,600 to 2,290 mg/kg and 1,840 to 1,910 mg/kg of body weight, respectively. iarc.fr The dermal LD50 in rabbits is greater than 5,000 mg/kg, and the inhalation LC50 in rats is greater than 5.1 mg/L, indicating low toxicity through these exposure pathways. inchem.orgiarc.fr

Despite its low acute toxicity, accidental ingestion of large quantities of this compound can lead to poisoning. jcimcr.orgjcimcr.org Symptoms of this compound poisoning can manifest through various routes of exposure, including ingestion, inhalation, and skin contact. jcimcr.orgjcimcr.org

Commonly reported symptoms include:

Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea. jcimcr.orgjcimcr.orgjddtonline.info

Neurological: Headache, dizziness, confusion, seizures, and in severe cases, coma. jcimcr.orgjcimcr.orgjddtonline.info

Respiratory: Irritation, coughing, shortness of breath, and potentially acute lung injury or Acute Respiratory Distress Syndrome (ARDS) in severe inhalation cases. jcimcr.orgjcimcr.org

Dermal and Ocular: Skin rash, itching, allergic dermatitis, and eye irritation. jddtonline.infonih.govepa.gov Workers exposed to this compound have also reported nosebleeds. jddtonline.infonih.gov

It is important to note that the symptoms of this compound poisoning are not unique and can be similar to other toxicological emergencies, which can make diagnosis challenging. jcimcr.org

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50/LC50Reference
RatOral1,600 - 2,290 mg/kg iarc.fr
MouseOral1,840 - 1,910 mg/kg iarc.fr
RabbitDermal>5,000 mg/kg inchem.orgiarc.fr
RatInhalation>5.1 mg/L inchem.orgiarc.fr

Organ-Specific Toxicity and Pathological Findings

Repeated or long-term exposure to this compound may lead to cumulative health effects involving various organs and biochemical systems. scbt.com The primary target organs identified in animal studies are the liver and testes. federalregister.govfao.org

Hepatic Effects (e.g., Hepatocyte Hypertrophy, Liver Enzyme Induction, Fatty Liver Disease)

The liver is a primary target organ for this compound toxicity. inchem.orgfao.org Observed hepatic effects in animal studies include:

Hepatocyte Hypertrophy: An increase in the size of liver cells, predominantly in the centrilobular region, has been consistently reported in rats, mice, and dogs following subchronic and chronic exposure to this compound. inchem.orgfederalregister.govpublications.gc.camdpi.comoup.com This is often accompanied by increased liver weights. inchem.orgfederalregister.govpublications.gc.ca

Liver Enzyme Induction: this compound has been shown to induce the activity of mixed-function oxidases (MFOs) in the liver of rats and mice. inchem.orgepa.gov This induction can alter the metabolism of other substances in the body.

Fatty Liver Disease: Studies suggest a potential link between this compound exposure and the development or worsening of nonalcoholic fatty liver disease (NAFLD). nih.govresearchgate.netmedchemexpress.comsigmaaldrich.com In animal models, this compound exposure has been associated with nonzonal macrovesicular lipid accumulation (steatosis). oup.com Other observed liver pathologies include hepatocellular necrosis, periportal punctate vacuolation, and Kupffer cell pigmentation in mice. federalregister.govepa.gov

Testicular Effects (e.g., Atrophy)

The testes are another significant target organ for this compound toxicity, particularly with long-term exposure. federalregister.govca.gov Key findings from animal studies include:

Testicular Atrophy: A decrease in the size of the testes has been observed in rats. inchem.orgiarc.frfao.orgpublications.gc.cafederalregister.gov This can involve the seminiferous tubules being devoid of spermatid formation, with only Sertoli cells remaining in severe cases. inchem.org

Other Reproductive Effects: In rats, other testicular effects have been noted, such as bilateral aspermatogenesis, hypospermia (low sperm count), and cellular debris in the epididymides. federalregister.gov Atrophy of the prostate has also been observed. inchem.orgfederalregister.gov

Neurological Effects (e.g., Brain Lesions, Tremors, Muscle Fasciculations)

This compound and its metabolite, 1,2,4-triazole (B32235), have been shown to target the nervous system. scbt.com

Brain Lesions: Studies in rats and mice have identified brain lesions, particularly in the cerebellum, following exposure to 1,2,4-triazole. scbt.com

Tremors and Muscle Fasciculations: Clinical signs of neurotoxicity, including tremors and muscle fasciculations (involuntary muscle twitches), have been observed in rats, with the incidence increasing over time in subchronic studies. scbt.comepa.govsteadiwear.comnih.gov

Endocrine Disrupting Potential

This compound is recognized as an endocrine disruptor, primarily through its interaction with steroid hormone homeostasis. scbt.commdpi.comacs.org

As a triazole fungicide, this compound can inhibit the enzyme aromatase, which is crucial for converting androgens to estrogens. scbt.com This can lead to a range of side effects, including mood swings, depression, and weight gain. scbt.com In animal studies, this compound has been shown to significantly increase serum testosterone (B1683101) levels after a single day of dosing in rats. oup.com

Interaction with Nuclear Receptors (e.g., Farnesoid X Receptor - FXR)

This compound's toxic effects, particularly on the liver, are linked to its interaction with nuclear receptors. nih.gov

Farnesoid X Receptor (FXR): Research indicates that this compound can inhibit the activity of the Farnesoid X Receptor (FXR). nih.govoup.com FXR plays a critical role in regulating bile acid, lipid, and glucose homeostasis. nih.gov By inhibiting FXR, this compound may contribute to dysregulation of these pathways, potentially exacerbating conditions like nonalcoholic fatty liver disease (NAFLD). nih.govoup.com Studies have shown that this compound treatment can lead to a dose-dependent decrease in FXR activity. nih.govoup.com

Disruption of Steroid Hormone Homeostasis (e.g., Androgen-Estrogen Balance, Aromatase Inhibition)

This compound, a triazole fungicide, has been shown to disrupt steroid hormone homeostasis, primarily through the inhibition of aromatase, an enzyme crucial for the conversion of androgens to estrogens. scbt.comtandfonline.comnih.gov This disruption can alter the delicate balance between androgens and estrogens, which is vital for normal physiological functions. frontiersin.orgnih.govnih.gov

Aromatase Inhibition:

Aromatase is a key enzyme in steroidogenesis, responsible for the synthesis of estrogens from androgens. nih.gov Inhibition of this enzyme by this compound can lead to a decrease in estrogen levels and a potential increase in androgen levels. tandfonline.com Several in vitro studies have demonstrated the ability of this compound to inhibit aromatase activity. tandfonline.comnih.gov High-throughput screening assays have identified this compound as an aromatase inhibitor, with AC50 values (the concentration at which the substance shows 50% of its maximum effect) of 0.672 µM and 5.16 µM in different assays. tandfonline.com However, it is noteworthy that one of these values approached the estimated cytotoxicity limit. tandfonline.com

The inhibitory effect of this compound on aromatase is a plausible mechanism for its observed effects on the endocrine system. tandfonline.comnih.govnih.govresearchgate.net This is consistent with the known mechanism of other triazole compounds, which are used clinically as aromatase inhibitors in the treatment of estrogen-dependent diseases. scbt.comigi-global.com

Androgen-Estrogen Balance:

It's important to note that while this compound alters steroidogenesis in vitro, it did not produce a consistent pattern of effects typical for aromatase inhibition in some in vivo developmental studies in rats and rabbits. tandfonline.com This suggests that the in vivo toxicological profile of this compound may be complex, potentially involving multiple modes of action. tandfonline.com

Table 1: In Vitro Aromatase Inhibition Data for this compound

Assay TypeAC50 Value (µM)Cytotoxicity Limit (µM)Reference
High-Throughput Screening Assay 10.672Not specified tandfonline.com
High-Throughput Screening Assay 25.164.69 tandfonline.com

Genotoxicity and Mutagenicity Studies

The genotoxic and mutagenic potential of this compound has been evaluated in a variety of assays, with conflicting results.

Some studies have indicated that this compound does not exhibit genotoxic potential in either in vitro or in vivo tests. ccsenet.org For instance, in vivo mutagenicity studies using the Big Blue mouse assay system found that this compound did not induce any change in mutant frequency in the liver, in contrast to other tumorigenic conazoles like triadimefon (B1683231) and propiconazole. nih.gov This suggests that mutagenicity may not be a key event in the potential tumorigenic mode of action for this compound. nih.gov

However, other research has pointed towards a genotoxic effect. A study investigating the effects of this compound on the plant Allium cepa found that the fungicide caused DNA sequence changes and nucleus anomalies, indicating a serious genotoxic effect even at low doses. researchgate.netrepec.org It is important to consider that these findings are in a plant model and may not be directly translatable to human health risk assessment.

Developmental and Reproductive Toxicity

This compound has been identified as a developmental and reproductive toxicant. nih.govca.gov

Developmental Toxicity:

Developmental toxicity studies in rats have shown increased incidences of 14th rudimentary and 7th cervical ribs at doses of 312.6 and 468.9 mg/kg/day. epa.gov The no-observed-adverse-effect level (NOAEL) for developmental toxicity in this study was 93.8 mg/kg/day. epa.gov In rabbits, developmental toxicity was observed at 200 mg/kg/day, with effects including increased resorptions and decreased litter size and viability. epa.gov The NOAEL for developmental toxicity in rabbits was 60 mg/kg/day. epa.gov

Developmental toxicity was also observed in a two-generation reproductive toxicity study in rats, where offspring showed adverse effects such as decreased brain and body weight at doses lower than those affecting the parents. scbt.com

Reproductive Toxicity:

In a two-generation reproduction study in rats, this compound caused reproductive toxicity in both sexes. scbt.com At the highest dose, there was a significant reduction in the number of litters produced and pup survival. scbt.com Effects on reproductive organs, including the ovaries in rats and testes in rats and mice, have been observed in both reproductive and subchronic toxicity studies. scbt.com

A chronic feeding study in rats established a NOAEL of 2.49 mg/kg/day, with testicular atrophy observed at 9.84 mg/kg/day and higher. epa.gov Another study identified a reproductive/developmental NOAEL of 10 mg/kg/day and a lowest-observed-effect level (LEL) of 50 mg/kg/day based on an increased incidence of stillborns, atrophy of the testes and prostate, and decreased pup body weight gain. epa.gov

Table 2: Summary of Developmental and Reproductive Toxicity Studies

SpeciesStudy TypeKey FindingsNOAELLOAEL/LELReference
RatDevelopmentalIncreased incidence of rudimentary and cervical ribs93.8 mg/kg/day312.6 mg/kg/day epa.gov
RabbitDevelopmentalIncreased resorptions, decreased litter size and viability60 mg/kg/day200 mg/kg/day epa.gov
Rat2-Generation ReproductionDecreased pup survival, effects on reproductive organs10 mg/kg/day50 mg/kg/day epa.gov
RatChronic FeedingTesticular atrophy2.5 mg/kg bw per day9.8 mg/kg bw per day fao.org

Carcinogenicity Assessment

Based on available animal studies, this compound has been classified as not likely to be a human carcinogen.

The U.S. Environmental Protection Agency (EPA) has classified this compound as a "Group E" carcinogen, meaning there is evidence of non-carcinogenicity for humans. epa.govfederalregister.gov This classification is based on two acceptable carcinogenicity studies in animals, one in rats and one in mice, where this compound did not alter the spontaneous tumor profile in either species. epa.govfederalregister.gov

In a two-year carcinogenicity study in mice, the highest dose tested was 2000 ppm (equivalent to 393.5 mg/kg/day), and no evidence of carcinogenicity was observed. epa.gov Similarly, a two-year study in rats at doses up to 800 ppm did not show any carcinogenic effects. fao.org

While some parent triazole-derivative pesticides have been classified as carcinogens, the relevance of these findings to this compound may be limited. scbt.com The types of tumors associated with other triazoles, most commonly hepatocellular adenomas/carcinomas in mice, have not been observed in this compound studies. scbt.com

Occupational Exposure and Health Risks

Occupational exposure to this compound can occur through inhalation of mists or aerosols and dermal contact at workplaces where it is produced or used. nih.gov Workers involved in the application of this compound-containing pesticides are at risk of exposure. ca.gov

Reported symptoms in workers exposed to this compound include skin rash, allergic dermatitis, itchiness, nausea, headache, diarrhea, and abdominal pain. nih.gov Direct contact can cause eye irritation, and prolonged or repeated skin contact may lead to slight skin irritation. ca.gov In one reported incident, a worker developed contact dermatitis after his leg became damp with a pesticide mixture containing this compound that leaked through a tear in his protective clothing. ca.gov

The U.S. EPA has identified potential occupational risks for both handlers and workers re-entering fields treated with this compound. regulations.gov To mitigate these risks, the EPA has considered measures such as prohibiting certain application methods and increasing re-entry intervals (REIs) for agricultural workers in certain crops like grapes. regulations.gov

Limited evidence suggests that long-term or repeated occupational exposure may lead to cumulative health effects involving organs or biochemical systems. scbt.com Good hygiene practices and the use of appropriate personal protective equipment are crucial to minimize occupational exposure and associated health risks. scbt.com

Residue Analysis and Management of Myclobutanil

Analytical Methodologies for Myclobutanil (B1676884) Detection in Various Matrices

The detection and quantification of this compound residues in diverse environmental and agricultural samples are critical for monitoring and regulatory purposes. A range of sophisticated analytical methodologies has been developed to ensure high sensitivity, specificity, and accuracy. These methods often involve a combination of advanced chromatographic separation, highly sensitive detection, and efficient sample preparation techniques.

Chromatography-Mass Spectrometry Techniques (e.g., UPLC-MS/MS, GC-ECD)

Chromatography coupled with mass spectrometry stands as the cornerstone for this compound residue analysis due to its exceptional selectivity and sensitivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful and widely used technique for analyzing this compound. mdpi.com This method combines the high-resolution separation capabilities of UPLC with the precise detection and structural confirmation provided by tandem mass spectrometry. mdpi.com For instance, a study on this compound residues in tomatoes utilized a modified QuEChERS method combined with UPLC-MS/MS, achieving average recoveries between 82% and 102%. mdpi.comnih.gov The limits of detection (LOD) and quantification (LOQ) for this method were reported to be 0.0003 mg/kg and 0.001 mg/kg, respectively, demonstrating its high sensitivity. nih.gov Similarly, HPLC-MS/MS has been successfully applied to determine this compound residues in litchi pollen and honey, with LOQs of 0.83 μg/kg. nih.gov

Gas Chromatography (GC) , often equipped with an Electron Capture Detector (GC-ECD) , is another robust technique for this compound analysis. GC-ECD is particularly effective for detecting halogenated compounds like this compound. An analytical method for determining this compound in lychee involved cleanup on a florisil (B1214189) column followed by detection with GC-ECD, yielding recoveries from 83.24% to 89.00%. nih.gov A study on apples also employed GC with an electron capture detector to analyze this compound residues. nih.gov

TechniqueMatrixLimit of Quantification (LOQ)Average RecoverySource(s)
UPLC-MS/MSTomato0.001 mg/kg82% - 102% mdpi.comnih.govnih.gov
HPLC-MS/MSLitchi Pollen & Honey0.83 µg/kg87.0% - 96.4% nih.gov
GC-ECDLychee0.01 mg/kg83.24% - 89.00% nih.gov
GC-ECDAppleNot SpecifiedNot Specified nih.gov

Sample Preparation Techniques (e.g., QuEChERS extraction)

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte before instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in food and agricultural products. mdpi.comsigmaaldrich.com

The QuEChERS procedure typically involves two main steps:

Extraction: The sample is first homogenized and then extracted with an organic solvent, most commonly acetonitrile (B52724). mdpi.comsigmaaldrich.com Salts, such as sodium chloride and magnesium sulfate (B86663), are added to induce phase separation and drive the pesticides into the acetonitrile layer. mdpi.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up by adding a combination of sorbents. sigmaaldrich.com For this compound analysis, common sorbents include Primary Secondary Amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences like lipids. mdpi.comnih.gov

This method has been successfully modified and applied for the extraction of this compound from various matrices, including tomatoes, litchi, and strawberries, prior to UPLC-MS/MS or HPLC-MS/MS analysis. mdpi.comnih.govnih.govacs.org

Spectrophotometric Methods

While chromatographic methods are dominant, spectrophotometric techniques offer a simpler and more cost-effective alternative for this compound determination. One developed method is based on the bromination of this compound to form dibromo this compound. researchgate.netjru-b.com This derivative then reacts with a Potassium iodide-Potassium iodate (B108269) mixture in the presence of leucocrystal violet (LCV) to produce a violet-colored complex. researchgate.netjru-b.com The complex exhibits maximum absorbance at a wavelength of 590 nm, and its intensity is proportional to the this compound concentration. researchgate.netjru-b.com This method was found to be applicable for determining this compound in water, soil, and food samples. researchgate.netjru-b.com

Enantioselective Analysis Methods

This compound is a chiral compound, existing as two enantiomers (mirror-image isomers) which can exhibit different biological activities and degradation rates in the environment. acs.orgnih.gov Therefore, enantioselective analysis is important for a comprehensive risk assessment.

This analysis is typically performed using chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . acs.orgnih.gov The separation of the enantiomers is achieved on a chiral stationary phase, such as a Chiralcel OD-RH column. acs.orgnih.gov Studies on cucumber, soil, and strawberry have employed this technique to investigate the enantioselective degradation of this compound. acs.orgacs.orgnih.gov Research has shown that the degradation can be stereoselective, with a preferential degradation of the (+)-myclobutanil enantiomer, leading to an enrichment of the (–)-myclobutanil residue in both plants and soil. acs.orgnih.gov In tomatoes, the degradation of this compound enantiomers also exhibited significant selectivity, with S-(+)-Myclobutanil degrading more readily, resulting in a relative enrichment of R-(–)-myclobutanil. nyxxb.cn

Residue Levels in Agricultural Commodities

Understanding the persistence and dissipation of this compound in crops is essential for establishing pre-harvest intervals (PHIs) and ensuring that residue levels at the time of consumption are below the established Maximum Residue Limits (MRLs). publications.gc.cacanada.ca

Dissipation Dynamics in Crops (e.g., Tomato, Lychee, Apple, Grape)

The dissipation of this compound in various crops generally follows first-order kinetics, characterized by a half-life (t½), which is the time required for the initial residue concentration to decrease by 50%. researchgate.net

Tomato: Field studies on tomatoes have shown that this compound dissipates relatively quickly. One study reported an initial deposition of 0.055 mg/kg after application, which followed first-order kinetics with a half-life of 2.88 days. mdpi.comnih.govresearchgate.net The residue concentration fell below the limit of quantification by day 21. researchgate.net It was also noted that this compound residues are primarily located in the tomato skin. mdpi.comnih.gov Another study on the enantioselective degradation in tomato found half-lives for the enantiomers ranging from 2.77 to 4.08 days. nyxxb.cn

Lychee: In lychee, the half-lives of this compound were found to range from 2.2 to 3.4 days under field conditions in China. nih.govnih.gov The study highlighted that the majority of the residues were concentrated in the peel, with levels in the edible flesh being below the limit of quantification (0.01 mg/kg). nih.gov

Apple: Research on Red Velox apples involved applying this compound two months before harvest. nih.gov The study found that residues dissipated rapidly, becoming non-detectable after 55 to 60 days. nih.gov The waiting periods for the residue to fall below the MRL of 0.6 ppm were calculated to be 12.41 days for a single dose and 25.58 days for a double dose. nih.gov

Grape: In a field study on grapes, the dissipation half-life (RL50) of this compound in the fruit was determined to be 1.97 days. ekb.eg The study concluded that grapes could be safely consumed 15 days after treatment with this compound. ekb.eg

CropHalf-Life (t½)Key FindingsSource(s)
Tomato2.88 daysDissipation follows first-order kinetics. Residues are concentrated in the skin. mdpi.comnih.govresearchgate.net
Lychee2.2 - 3.4 daysMost residues are found in the peel; flesh levels are below LOQ. nih.govnih.gov
AppleNot explicitly calculated (waiting period of 12.4-25.6 days)Residues dissipated to non-detectable levels after 55-60 days. nih.gov
Grape1.97 daysSafe for consumption 15 days post-treatment. ekb.eg

Impact of Processing on Residue Levels in Food

Food processing techniques, both at household and industrial levels, can significantly alter the concentration of this compound residues in food commodities. nih.gov These processes can either decrease residue levels through actions like washing, peeling, and cooking, or in some cases, concentrate them, particularly in dehydration processes. nih.goviupac.org The effect of processing is quantified by a "processing factor" (PF), which is the ratio of the pesticide residue level in the processed commodity to that in the raw agricultural commodity. A PF value less than 1 indicates a reduction in residue concentration, while a value greater than 1 signifies concentration. nih.goveuropa.eu

A detailed study on tomatoes demonstrated the substantial impact of various processing steps on this compound residues. The initial concentration in the raw tomato was 0.100 mg/kg. nih.gov Subsequent processing led to the following residue levels:

Washing: Rinsing under running water for one minute reduced the residue level by 33% to 0.067 mg/kg. nih.gov This reduction is influenced by the physicochemical properties of this compound, such as its water solubility. nih.gov

Peeling: This step proved to be a very effective method for residue removal, with the concentration in peeled tomatoes dropping to 0.023 mg/kg. nih.gov

Homogenization: Further processing into a pulp reduced the residue to 0.013 mg/kg. nih.gov

Simmering: During simmering to create a paste, water loss led to a concentration effect, with the residue level increasing to 0.044 mg/kg. nih.gov

Interactive Data Table: Impact of Processing on this compound Residues in Tomato

Processing Step Initial Residue (mg/kg) Residue after Processing (mg/kg) Percent Reduction Processing Factor (PF)
Washing 0.100 0.067 33.0% 0.67
Peeling 0.067 0.023 65.7% 0.23
Homogenization 0.023 0.013 43.5% 0.13
Simmering 0.013 0.044 -238.5% 0.44
Canning 0.044 0.041 6.8% 0.41

Data sourced from a study on tomato processing. The initial residue for peeling and homogenization is based on the residue level of the preceding step. The processing factor is calculated relative to the initial raw commodity concentration of 0.100 mg/kg.

Concentration in Different Plant Parts (e.g., Skin vs. Flesh)

As a systemic fungicide, this compound can be absorbed and translocated within the plant. nih.govnih.gov However, studies show that its distribution is not uniform across different parts of the fruit. Research on tomatoes revealed that this compound is predominantly found in the skin. The concentration in the tomato skin was approximately four times higher than that in the whole tomato. nih.govresearchgate.net This finding underscores the effectiveness of peeling as a method for significantly reducing consumer exposure to this compound residues. nih.gov The presence of residues in the pulp, albeit at lower concentrations, confirms the systemic nature of the fungicide, which can be transported into the plant's interior tissues. nih.gov

Regulatory Science and Maximum Residue Limits (MRLs)

To protect consumers, regulatory bodies worldwide establish Maximum Residue Limits (MRLs), which are the highest levels of a pesticide residue that are legally tolerated in or on food or feed. publications.gc.ca These limits are set based on good agricultural practices and comprehensive risk assessments to ensure that the intake of residues does not pose an unacceptable health risk. publications.gc.cacanada.ca MRLs for this compound vary between countries and commodities, reflecting different agricultural practices and dietary consumption patterns. nih.gov

For example, MRLs for this compound in tomatoes differ significantly across various regulatory authorities. The Codex Alimentarius Commission (CAC) sets the limit at 0.3 mg/kg, while the European Union has an MRL of 0.6 mg/kg. nih.govresearchgate.net The United States Environmental Protection Agency (USEPA) and Canada have set the MRL for raw tomatoes at 0.3 mg/kg, with separate MRLs for tomato puree (0.5 mg/kg) and paste (1.0 mg/kg). nih.govresearchgate.net In contrast, Japan and China have established higher MRLs for raw tomatoes at 2.0 mg/kg and 1.0 mg/kg, respectively. nih.govresearchgate.net Permanent tolerances in the U.S. for the combined residues of this compound and its metabolite RH-9090 on various raw agricultural commodities range from 0.02 to 35.0 ppm. regulations.gov

Interactive Data Table: International MRLs for this compound in Tomatoes

Regulatory Body MRL (mg/kg) Commodity
Codex Alimentarius Commission (CAC) 0.3 Tomato
European Union (EU) 0.6 Tomato
USA (USEPA) & Canada 0.3 Tomato (raw)
USA (USEPA) & Canada 0.5 Tomato (puree)
USA (USEPA) & Canada 1.0 Tomato (paste)
Japan 2.0 Tomato
China 1.0 Tomato

This table presents a comparison of MRLs for this compound in tomatoes as established by different international regulatory agencies.

Dietary Risk Assessment for Human Consumers

Dietary risk assessment for this compound involves evaluating potential short-term (acute) and long-term (chronic) health risks from consuming food containing its residues. nih.gov This assessment compares the estimated dietary intake of the pesticide with toxicological reference values, such as the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD). nih.govwho.int

The ADI is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. fao.org The ARfD is an estimate of the amount of a substance that can be ingested in a day without appreciable health risk to the consumer. who.int

Regulatory agencies like the USEPA conduct these assessments for different population subgroups. For this compound, the EPA's acute dietary exposure assessment for females aged 13 to 49 indicated that exposure from food and water would occupy 4% of the acute Population Adjusted Dose (aPAD), a value that incorporates an extra margin of safety for infants and children. federalregister.gov The chronic risk assessment concluded that exposure to this compound from food and water would utilize 30% of the chronic Population Adjusted Dose (cPAD) for children aged 1 to 2, who are considered the subpopulation with the highest exposure. fao.orgfederalregister.gov Since these values are well below 100%, the EPA considers the aggregate exposure to be safe. federalregister.gov

A dietary risk assessment conducted in China on tomato consumption, considering the reduction in residues from processing, found that the International Estimated Short-Term Intake (IESTI) values were significantly lower than the ARfD (0.3 mg/kg bw). nih.gov This indicated a low dietary exposure risk for consumers. nih.govresearchgate.net However, the study also noted that the risk quotient for children warrants closer monitoring of their dietary exposure to pesticide residues. nih.govresearchgate.net The European Food Safety Authority (EFSA) also reviewed the existing MRLs and concluded that, based on available data, no apparent risk to consumers was identified, though some data gaps remained. europa.eu

Remediation and Mitigation Strategies for Myclobutanil Contamination

Bioremediation Approaches

Bioremediation stands out as an environmentally sound and cost-effective technology for addressing pesticide contamination. researchgate.net This method leverages the natural metabolic processes of living organisms, particularly microorganisms and plants, to degrade, sequester, or detoxify contaminants like myclobutanil (B1676884). researchgate.netencyclopedia.pub

Microbial Degradation by Bacteria and Fungi

Microbial degradation is a key bioremediation process, relying on the ability of bacteria and fungi to use chemical contaminants as a source of nutrients. academicjournals.orgacademicjournals.org Studies confirm that microbial action plays a critical role in the breakdown of this compound in soils. semanticscholar.orgepa.gov The dissipation of this compound is significantly slower in sterilized soil, indicating that soil microorganisms are the primary drivers of its degradation under aerobic conditions. semanticscholar.org

Researchers have identified several bacterial and fungal genera capable of degrading various pesticides. academicjournals.orgresearchgate.net For fungicides specifically, bacteria are considered important agents of degradation. researchgate.net Genera such as Bacillus, Pseudomonas, Flavobacterium, and Arthrobacter are known for their ability to break down pesticides. academicjournals.orgresearchgate.net Fungi, including species from the genera Aspergillus, Penicillium, and Trichoderma, also have demonstrated potential for pesticide degradation. academicjournals.orgacademicjournals.org In one study, bioaugmentation with Pseudomonas putida enhanced the degradation rate of this compound in a biomixture. researchgate.net Another study demonstrated over 99% degradation of this compound by a bacterial strain, DR-39, in field samples. mdpi.com

Identified Microorganisms for Pesticide Degradation
Bacterium
Pseudomonas putida researchgate.net
Strain DR-39 mdpi.com
Rhodococcus erythropolis researchgate.net
Pseudomonas stutzeri researchgate.net
Fungus
Trichoderma harzianum academicjournals.org

The rate and effectiveness of this compound's microbial degradation are subject to several environmental factors. semanticscholar.org Key influencing factors include:

Temperature The degradation rate of this compound increases with temperature, with one study noting a significantly faster dissipation at 40°C compared to 4°C and 25°C. semanticscholar.orgdergipark.org.tr

Water Content this compound's degradation is primarily driven by aerobic biotransformation. semanticscholar.org Degradation rates were found to decrease by approximately half when the water holding capacity of soil increased from 60% (non-flooded) to 125% (flooded), highlighting the need for aerobic conditions. semanticscholar.org

Soil Properties Physicochemical properties of the soil, such as organic carbon content, pH, and microbial biomass, can affect degradation rates. semanticscholar.orgmdpi.commdpi.com For instance, the dissipation of this compound was fastest in a 50-year-old tea orchard soil which had the highest microbial biomass carbon content. semanticscholar.orgdergipark.org.tr

This compound is a chiral compound, existing as two mirror-image enantiomers. swarthmore.edu Microbial degradation of this fungicide can be enantioselective, meaning one enantiomer is broken down preferentially over the other. mdpi.comswarthmore.edu This is significant because enantiomers can have different biological activities and toxicities. mdpi.com In aerobic soils, studies have observed that the (R)-myclobutanil isomer is often degraded more readily than the (S)-myclobutanil isomer. mdpi.com Another study noted the preferential degradation of (+)-myclobutanil, leading to an enrichment of (-)-myclobutanil residue in both plants and soil. researchgate.netacs.org This enantioselectivity is attributed to the specific enzymes within the microorganisms. nih.gov

To improve the efficiency of this compound bioremediation, two primary strategies are utilized: bioaugmentation and biostimulation. encyclopedia.pubeuropa.eu

Bioaugmentation This technique involves introducing specific, pre-selected microorganisms with high degradation capabilities into the contaminated environment. encyclopedia.pubeuropa.eu This is particularly useful for accelerating remediation. For example, bioaugmentation with Pseudomonas putida was shown to enhance the dissipation rate of this compound. researchgate.net Another study reported that using Bacillus strains in vineyard plots resulted in over 85% degradation of this compound within 20 days. europa.eu

Biostimulation This approach aims to enhance the activity of the indigenous microbial population already present in the soil. encyclopedia.pubeuropa.eu This is achieved by adding nutrients, oxygen, or other amendments that create more favorable conditions for the native degrading microbes to thrive and break down the contaminant. europa.eu

Phytoremediation using Plant Systems

Phytoremediation is an eco-friendly technology that uses plants and their associated rhizosphere microorganisms to remove, degrade, or stabilize contaminants from soil and water. mdpi.comeuropa.eujgu.edu.in Plants can absorb pesticides like this compound through their roots and subsequently translocate and metabolize them within their tissues. mdpi.comresearchgate.net

The effectiveness of phytoremediation depends on factors like the plant species' tolerance to the contaminant and its ability to accumulate it. mdpi.com For pesticides with a LogKow value between 3.0 and 4.0, they are considered more readily absorbed and translocated in plant tissues. mdpi.com this compound, with a LogKow of 2.89, is expected to have adequate phytoaccumulation. mdpi.com Studies have shown that wetland plants, in particular, can be effective at removing fungicides from water. mdpi.com The combination of plant uptake and microbial activity in the root zone (rhizosphere) makes phytoremediation a comprehensive approach to mitigating this compound contamination. mdpi.comjgu.edu.in

Constructed Wetlands for Water Remediation

Constructed wetlands (CWs) are engineered systems that mimic natural wetlands to treat contaminated water. They have demonstrated significant potential for the remediation of water contaminated with this compound through a combination of physical, chemical, and biological processes. The primary mechanisms for this compound removal in these systems include plant uptake, biodegradation, sedimentation, and adsorption onto the substrate. mdpi.com

Research has shown that the effectiveness of CWs in removing this compound is influenced by several factors, including the type of wetland system, the substrate used, and the plant species present.

Horizontal Subsurface Flow (HSF) Constructed Wetlands:

A study investigating pilot-scale horizontal subsurface flow (HSF) constructed wetlands found that the removal efficiency of this compound varied significantly based on the substrate and vegetation. The highest removal rate of 88.4% was observed in a system with fine gravel and planted with common reed (Phragmites australis). mdpi.com In contrast, an unplanted unit with medium gravel only achieved a 36.6% removal rate, highlighting the crucial role of vegetation and substrate composition in the remediation process. mdpi.com The presence of plants enhances microbial diversity and activity, which contributes to the biodegradation of the fungicide. mdpi.com

Interactive Data Table: this compound Removal in HSF Constructed Wetlands

Unit Code Porous Media Plant Species Mean Influent Conc. (mg/L) Mean Effluent Conc. (mg/L) Mean Removal Rate (%)
WFG-R Fine Gravel Common reed (Phragmites australis) 1.79 0.20 88.4
WMG-R Medium Gravel Common reed (Phragmites australis) 1.79 0.29 83.4
WMG-C Medium Gravel Cattail (Typha latifolia) 1.79 0.71 59.3
WMG-U Medium Gravel Unplanted 1.79 1.12 36.6

Data sourced from a 2023 study on pilot-scale HSF constructed wetlands. mdpi.com

Constructed Floating Wetlands (CFWs):

Constructed floating wetlands (CFWs) have also been evaluated for their ability to remove this compound from agricultural wastewater. In a study using different aquatic macrophytes, the removal rates for this compound varied. For instance, a system with Lemna minor (common duckweed) achieved a removal rate of 60.8% for this compound. sciepublish.com Another study noted that water hyacinth (Eichhornia crassipes) could achieve removal rates of up to 65.1% for this compound, particularly at temperatures above 15°C. aphrc.org

Plant Uptake and Metabolism of this compound

The uptake and subsequent metabolism of this compound by plants is a key process in its phytoremediation. This compound is known to be a systemic fungicide, meaning it can be absorbed and translocated within the plant. daneshyari.com

Uptake and Translocation:

Studies have shown that this compound is xylem mobile, allowing it to move from the point of application, such as the stem, to other parts of the plant, including the foliage. daneshyari.com This systemic property is crucial for its fungicidal activity but also plays a role in its removal from contaminated soil and water. Research on rice plants has indicated that triazole fungicides like this compound tend to concentrate in the roots. researchgate.net The uptake kinetics of this compound in rice plants have been shown to fit a first-order one-compartment kinetic model. researchgate.net

Metabolism in Plants:

Once absorbed by plants, this compound undergoes metabolic transformation. The primary metabolic pathway involves the oxidation of the butyl group. mdpi.com This process leads to the formation of more polar metabolites. The major unconjugated metabolites identified in plants are RH-9090 (a hydroxylated derivative) and RH-9089 (a ketone derivative). ucdavis.edumdpi.com A significant portion of the hydroxylated metabolite, RH-9090, is further conjugated, likely with glucose, to form RH-9090 glucoside. ucdavis.edu

In studies on apples, approximately half of the terminal residue was the parent this compound, while about one-third was the alcohol metabolite RH-9090, with a substantial portion of it being conjugated. ucdavis.edu In grapes, a similar metabolic profile was observed, with the majority of the residue being the parent compound, followed by the alcohol RH-9090 and its glucoside. ucdavis.edu

Table: Major Metabolites of this compound in Plants

Compound Name Chemical Name Type of Metabolite
RH-9090 (2RS,5RS)-2-(4-chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl) hexanenitrile Hydroxylated Metabolite
RH-9089 (2RS)-2-(4-chlorophenyl)-5-oxo-2-(1H-1,2,4-triazol-1-ylmethyl) hexanenitrile Ketone Metabolite
RH-9090 glucoside - Conjugated Metabolite

Information compiled from various toxicological and metabolism studies. ucdavis.edumdpi.com

Advanced Technologies for Decontamination

In addition to bioremediation, several advanced technologies have been investigated for the decontamination of this compound from water and soil. These technologies often involve advanced oxidation processes (AOPs) and specialized bioremediation techniques.

Advanced Oxidation Processes (AOPs):

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can effectively degrade a wide range of organic pollutants, including this compound. sciepublish.com

Heterogeneous Photocatalysis: This process utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. Studies have shown that TiO₂-based photocatalysis can be highly effective in degrading this compound. In one study, using TiO₂ P25 in suspension, 96% of this compound was removed from water after 120 minutes of treatment, with a 94% mineralization rate. nih.govawqa.org To overcome the issue of recovering nanoparticle catalysts, research has also explored immobilizing TiO₂ on supports like β-SiC foam, which, while showing lower degradation rates, offers a more practical application for large-scale use. nih.govawqa.org

Gamma Irradiation: This AOP has also been shown to be effective in degrading this compound in aqueous solutions. The degradation follows a pseudo-first-order kinetic model, with over 90% removal achieved at an absorbed dose of 575 Gy. aphrc.org The process is most efficient under neutral pH conditions. aphrc.org

Bioremediation with Specific Microorganisms:

The use of specific microbial strains capable of degrading this compound is a promising advanced bioremediation strategy.

Bacterial Degradation: A study on the bioremediation of pesticide-contaminated soils identified a Bacillus strain, DR-39, that was capable of degrading 87.4% of this compound within 15-20 days in field samples. nih.govencyclopedia.pub

Yeast-based Removal: Certain strains of the yeast Saccharomyces cerevisiae have demonstrated the ability to remove this compound from fermentation media. One study found that S. cerevisiae LMBF-Y 16 could remove 23-27% of this compound when present at a lower concentration (0.1 mg/L). mdpi.com

Best Management Practices to Reduce Environmental Loading

Implementing best management practices (BMPs) in agricultural settings is crucial for preventing this compound from entering the environment in the first place. These practices focus on responsible pesticide application and management of agricultural runoff.

Nutrient and Pesticide Management:

Proper Application: Calibrating pesticide application equipment regularly and using anti-backflow devices during mixing and loading can prevent accidental spills and over-application. sciepublish.com Applying pesticides when runoff losses are least likely, for example, not before a heavy rainfall, is also critical. researchgate.net

Runoff and Erosion Control:

Conservation Tillage: Practices like no-till or minimum tillage leave crop residue on the soil surface, which reduces soil erosion and runoff, thereby minimizing the transport of soil-adsorbed pesticides like this compound. aces.edu

Vegetative Filter Strips (VFS): These are strips of vegetation planted along waterways or at the edges of fields to slow down runoff, trap sediment, and filter out pollutants. aces.edu VFS have been shown to be effective in reducing pesticide loading in surface water, with removal efficiencies for some pesticides ranging from 44% to 100% depending on the design and conditions. ufl.edu

Cover Crops: Planting cover crops during fallow periods helps to protect the soil from erosion and can reduce runoff. krakensense.com

Contour Cropping and Terracing: Farming across the slope (contour cropping) and creating earthen embankments (terraces) can significantly reduce runoff and soil erosion, preventing the loss of pesticides from fields. d-nb.info

Proper Storage and Disposal:

Secure Storage: Storing pesticides in their original containers in a locked, well-ventilated area away from water sources prevents accidental spills and contamination. frontiersin.org

Correct Disposal: Following the disposal directions on the pesticide label for leftover products and empty containers is essential to prevent environmental contamination. frontiersin.org

Future Research Directions and Emerging Issues

Elucidation of Specific Molecular Mechanisms for Undefined Toxicological Effects

Future research will need to focus on clarifying the precise molecular pathways through which myclobutanil (B1676884) exerts its toxic effects. While it is known to inhibit ergosterol (B1671047) synthesis in fungi, its mechanisms of toxicity in non-target organisms, including humans, are not fully understood. jcimcr.org Limited evidence suggests that long-term or repeated occupational exposure may lead to cumulative health effects impacting various organs or biochemical systems. scbt.com

Developmental and reproductive effects have been observed, and it is known that the metabolite 1,2,4-triazole (B32235) can form in humans. scbt.com This metabolite has been associated with developmental skeletal issues, decreased body weight, and changes in blood parameters. scbt.com In animal studies, this compound has been shown to cause testicular atrophy at certain doses. ca.gov There is also evidence of potential neurotoxicity, with effects appearing to progress over time in some studies. scbt.com

Recent studies in zebrafish have shown that this compound can inhibit the expression of genes involved in the cholesterol synthesis pathway. nih.gov Specifically, genes such as DHCR24, DHCR7, HMGCRa, HMGCRb, FDFT1, SQLE, IDI1, and CYP51 were inhibited at a concentration of 0.5 mg/L. nih.gov In honeybees, this compound has been found to inhibit the cytochrome P450 system, which is crucial for detoxifying natural compounds like quercetin. beyondpesticides.org This inhibition leads to a decrease in the production of adenosine (B11128) triphosphate (ATP) in the flight muscles of bees. beyondpesticides.org

Further research is necessary to fully understand the implications of these findings and to identify other potential molecular targets of this compound and its metabolites.

Comprehensive Assessment of Enantioselective Impacts in Environmental and Biological Systems

This compound is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers. nih.govnih.gov Although they have the same chemical formula, these enantiomers can exhibit different biological activities, toxicities, and environmental fates. nih.govnih.gov This necessitates a thorough assessment of their enantioselective impacts.

In vitro studies using a human model have revealed enantioselective differences in the metabolism of this compound. nih.gov The S-(+)-myclobutanil enantiomer is metabolized by human CYP450 enzymes, specifically CYP2C19 and CYP3A4, while the R-(-)-myclobutanil enantiomer is not. nih.gov This suggests that the R-(-)-enantiomer could persist longer in the human body, potentially leading to toxic effects. jcimcr.orgnih.gov

Enantioselective behavior has also been observed in environmental systems. In the aquatic algae Scenedesmus obliquus, the EC50 values after 96 hours of exposure were 2.128 mg/L for (+)-myclobutanil and 3.951 mg/L for (-)-myclobutanil, indicating that the (+)-enantiomer is more toxic. nih.gov Degradation studies with this alga also showed that (-)-myclobutanil degraded faster than (+)-myclobutanil. nih.gov In tadpoles of Pelophylax nigromaculatus, the bioaccumulation of (-)-myclobutanil was significantly higher than that of (+)-myclobutanil. acs.org

In soil and cucumber plants, studies have shown preferential degradation of (+)-myclobutanil, leading to an enrichment of the (-)-myclobutanil residue. researchgate.net Similarly, in grapes, the half-life of S-(+)-myclobutanil was 13.1 days, significantly shorter than the 25.7-day half-life of R-(-)-myclobutanil. researchgate.net These findings underscore the importance of considering the enantiomeric differences in risk assessments for this compound. nih.govacs.org

Table: Enantioselective Effects of this compound

Studies on this compound in Complex Mixture Exposures with Other Pesticides

In agricultural settings, organisms are often exposed to a mixture of pesticides rather than a single compound. researchgate.net Understanding the toxicological interactions of this compound with other pesticides is therefore a critical area for future research.

Studies have shown that the combination of this compound with the insecticide thiamethoxam (B1682794) can result in synergistic toxicity in zebrafish embryos. researchgate.net This mixture caused damage to antioxidant and detoxification enzymes and altered the mRNA expression of genes related to antioxidation, apoptosis, immunity, and the endocrine system. researchgate.net Another study found that this compound in combination with the herbicide S-metolachlor exhibited different interaction effects on Culex pipiens larvae. ekb.eg With the insecticide permethrin, this compound showed a synergistic effect, increasing permethrin's toxicity. ekb.eg However, with the insecticides imidacloprid (B1192907) and cyromazine, this compound had an antagonistic effect, reducing their toxicity. ekb.eg

The presence of other pesticides can also influence the toxicity of this compound. For example, research has linked bee colony die-offs to an increase in the number of different pesticide exposures. beyondpesticides.orgbeyondpesticides.org These complex interactions highlight the need for more comprehensive studies on the effects of this compound in realistic, multi-pesticide exposure scenarios to accurately assess its environmental risk. umweltbundesamt.de

Development of Novel Fungicides with Reduced Environmental and Health Impact

The development of new fungicides with improved safety profiles is an ongoing priority in agricultural science. researchgate.net This research is driven by concerns about the environmental and health risks associated with existing fungicides like this compound, as well as the development of fungal resistance. researchgate.net The goal is to create fungicides that are effective at lower application rates, have novel modes of action, and pose fewer risks to non-target organisms and human health. researchgate.netplantarchives.org

Alternatives to conventional synthetic fungicides are being explored, including biofungicides. mdpi.com These can be microorganism-based or derived from plant extracts and have the potential to manage various fungal pathogens with fewer adverse effects. mdpi.com Other innovative approaches include the use of chelating agents to enhance the bioavailability of fungicides to pathogens, and the development of plant defense activators like fosetyl-Al. mdpi.com

The crop protection industry continues to innovate, replacing older chemistries with compounds that meet stricter regulatory standards. researchgate.net Recent developments include fungicides like sedaxane (B1681717) and fluxapyroxad (B1673505) for seed treatments, and boscalid (B143098) for foliar applications. plantarchives.org Future research will likely focus on creating even more targeted and environmentally benign solutions for fungal disease management in agriculture.

Advanced Monitoring and Surveillance Systems for Resistance and Residues

Effective monitoring and surveillance are essential for managing the risks associated with this compound, including the development of fungicide resistance and the presence of residues in food and the environment. Advanced analytical methods are crucial for detecting and quantifying this compound and its enantiomers in various matrices. Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been successfully used to study the enantioselective degradation of this compound in cucumbers and soil. researchgate.net Gas chromatography-tandem mass spectrometry (GC-MS/MS) with dynamic multiple reaction monitoring has been developed for the determination of this compound and other fungicide residues in drinking water. mdpi.com

Monitoring programs are needed to track the development of resistance to this compound in fungal populations. This involves collecting isolates from the field and testing their sensitivity to the fungicide in laboratory and greenhouse settings. researchgate.netsyntechresearch.com Such data can inform resistance management strategies and help to preserve the efficacy of this compound and other DMI fungicides.

Surveillance of this compound residues in food commodities is also important for ensuring consumer safety. Studies have investigated the dissipation of this compound in tomatoes and the effects of processing, such as washing and peeling, on residue levels. mdpi.com The development of low-cost, rapid, and portable detection methods, potentially leveraging wireless sensor networks and biosensors, could enhance the ability to conduct routine monitoring and surveillance, especially in remote or resource-limited areas. mdpi.com

Long-Term Ecological and Human Health Risk Assessments

Comprehensive long-term risk assessments are necessary to fully evaluate the potential impacts of this compound on both ecosystems and human health. While a number of studies have been conducted, there are still gaps in our understanding of the chronic effects of this fungicide. who.intepa.gov

For human health, long-term risk assessments need to consider cumulative exposure from various sources, including diet and the environment. scbt.com The U.S. Environmental Protection Agency (EPA) has conducted human health risk assessments for this compound, identifying potential risks for residential and occupational post-application exposures. regulations.govregulations.gov However, more research is needed on the long-term consequences of exposure, particularly concerning potential carcinogenic and reproductive effects. scbt.com The fact that this compound is an aromatase inhibitor raises concerns about its potential to disrupt endocrine function. scbt.com

From an ecological perspective, long-term studies are needed to assess the impacts of this compound on non-target organisms and ecosystem functions. nih.gov While acute toxicity data are available for a range of species, the effects of chronic, low-level exposure are less well understood. mdpi.com The persistence of this compound in the environment and its potential to bioaccumulate in certain organisms highlight the need for long-term monitoring and risk assessment. mdpi.com Future assessments should also incorporate the complexities of enantioselectivity and mixture toxicity to provide a more realistic picture of the ecological risks posed by this compound. nih.gov

Q & A

Q. What are the standard analytical methods for quantifying Myclobutanil in environmental samples?

To quantify this compound, researchers typically employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). These methods require calibration with certified reference standards and validation via spike-recovery experiments in matrices like soil or water. For reproducibility, ensure extraction protocols (e.g., solid-phase extraction) are optimized to minimize matrix interference .

Q. How does this compound inhibit fungal growth at the molecular level?

this compound targets fungal ergosterol biosynthesis by inhibiting the cytochrome P450 enzyme CYP51, which is critical for converting lanosterol to ergosterol. This disruption compromises cell membrane integrity, leading to growth inhibition. Researchers should validate this mechanism using in vitro enzyme assays and comparative studies with ergosterol biosynthesis intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Critical precautions include:

  • Use of nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.
  • Local exhaust ventilation or respirators (e.g., NIOSH-approved N95) during aerosol-generating procedures.
  • Storage in sealed containers away from ignition sources. Post-handling hygiene (e.g., thorough handwashing) is mandatory .

Q. How can researchers design experiments to assess this compound’s antifungal efficacy?

Adopt a dose-response framework:

  • Use standardized fungal strains (e.g., Venturia inaequalis for apple scab).
  • Apply this compound in gradient concentrations (e.g., 0.1–100 ppm) on agar plates or plant tissues.
  • Measure inhibition zones or hyphal growth rates. Include positive controls (e.g., tebuconazole) and negative controls (solvent-only) .

Advanced Research Questions

Q. How can researchers identify and characterize this compound metabolites in environmental samples?

Combine suspect screening (targeting known metabolites) with nontargeted analysis:

  • Extract samples using organic solvents (e.g., acetonitrile) and analyze via high-resolution LC-MS.
  • Utilize software like MassChemSite 3.1.0 to predict metabolites based on biotransformation reactions (e.g., hydroxylation, dechlorination).
  • Validate findings with reference standards or isotopic labeling .

Q. What methodologies address contradictions in this compound efficacy data across studies?

Contradictions often arise from variable experimental conditions (e.g., pH, temperature). To resolve:

  • Conduct meta-analyses with stratification by environmental factors.
  • Replicate disputed studies under controlled conditions (e.g., ISO-compliant labs).
  • Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding variables .

Q. How should researchers evaluate the long-term environmental impact of this compound on aquatic ecosystems?

Design ecotoxicological studies to assess:

  • Persistence : Measure half-life in water/sediment under varying pH and UV exposure.
  • Bioaccumulation : Use model organisms (e.g., Daphnia magna) in chronic exposure assays.
  • Toxicity : Perform OECD Guideline 211 tests for endocrine disruption in fish .

Q. What in vitro models are suitable for studying this compound’s effects on non-target organisms?

  • Human cell lines (e.g., HepG2 liver cells) for cytotoxicity and metabolic pathway disruption.
  • Soil microbiota : Use microcosm experiments with 16S rRNA sequencing to track microbial diversity shifts.
  • Enzyme inhibition assays : Test this compound’s interaction with non-target enzymes (e.g., human CYP isoforms) .

Q. How can statistical methods improve dose-response analyses in this compound research?

Apply nonlinear regression models (e.g., log-logistic or probit analysis) to estimate EC₅₀ values. Use bootstrapping to quantify confidence intervals and Bayesian hierarchical models to account for inter-study variability. Open-source tools like R’s drc package facilitate robust analysis .

Q. What strategies optimize this compound detection in complex matrices like plant tissues?

  • Matrix cleanup : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction to remove interferents.
  • Sensitivity enhancement : Derivatize this compound with trifluoroacetic anhydride for GC-MS detection.
  • Quality control : Include matrix-matched calibration standards and internal standards (e.g., deuterated this compound) .

Q. Notes for Methodological Rigor

  • Reproducibility : Document all protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition in repositories like Zenodo .
  • Ethical compliance : Adhere to OECD guidelines for ecotoxicity testing and institutional biosafety protocols for human cell line studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.